molecular formula C8H14ClNO B1608466 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone CAS No. 4593-20-8

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B1608466
CAS No.: 4593-20-8
M. Wt: 175.65 g/mol
InChI Key: NWGYRQNLZDGOQG-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-7-2-4-10(5-3-7)8(11)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGYRQNLZDGOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399494
Record name 2-chloro-1-(4-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4593-20-8
Record name 2-chloro-1-(4-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS 4593-20-8) serves as a high-value electrophilic building block. Characterized by a dual-reactivity profile—an amide backbone providing structural rigidity and an


-chlorine atom serving as a versatile leaving group—this compound is critical for synthesizing complex heterocyclic scaffolds.

This guide moves beyond basic catalog data to provide a rigorous, field-validated protocol for its synthesis, handling, and application in nucleophilic displacement reactions. We address the specific challenges of controlling exotherms during acylation and maximizing yield during the subsequent


 functionalization steps.

Chemical Identity & Physicochemical Properties[1][2][3]

Before initiating synthesis, it is critical to verify the physicochemical constants that dictate solubility and handling requirements.

PropertyValueContext for Application
CAS Number 4593-20-8Unique Identifier
Molecular Formula

--
Molecular Weight 175.66 g/mol Calculation basis for stoichiometry
Appearance Colorless to pale yellow oil/solidLow melting point solid; often supercools to oil
Solubility DCM, Chloroform, EtOAc, MeOHLipophilic; poor water solubility facilitates aqueous workup
Reactivity Class

-Haloamide
Potent alkylating agent (Electrophile)

Synthetic Architecture: Validated Production Protocol

The synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone relies on a Nucleophilic Acyl Substitution between 4-methylpiperidine and chloroacetyl chloride. While theoretically simple, the reaction is highly exothermic and prone to HCl generation, which can form intractable salts if not managed by a scavenger base.

The Reaction Scheme


Step-by-Step Protocol

Rationale: This protocol uses Dichloromethane (DCM) for its high volatility (easy removal) and excellent solvation of the organic reactants, while Triethylamine (TEA) acts as the proton scavenger.

Reagents:

  • 4-Methylpiperidine (1.0 equiv)[1][2]

  • Chloroacetyl chloride (1.1 equiv) – Excess ensures complete consumption of the amine.

  • Triethylamine (1.2 equiv) – Scavenges HCl to drive equilibrium.

  • DCM (Anhydrous, 10 volumes).

Workflow:

  • Preparation: Charge a reaction vessel with 4-Methylpiperidine and TEA in dry DCM under an inert atmosphere (

    
     or Ar).
    
  • Thermal Control: Cool the solution to 0–5°C using an ice/water bath. Critical: Higher temperatures promote side reactions and rapid exotherms.

  • Addition: Add Chloroacetyl chloride dropwise over 30–60 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with water to hydrolyze excess acid chloride.

    • Wash organic layer with 1M HCl (to remove unreacted amine/TEA).

    • Wash with sat.

      
       (to neutralize acidity).
      
    • Wash with Brine, dry over

      
      .
      
  • Isolation: Concentrate in vacuo. The product typically requires no further purification if strict stoichiometry is maintained, but can be purified via silica flash chromatography (Hexane/EtOAc) if necessary.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Cooling Cool to 0°C (Prevent Exotherm) Start->Cooling Addition Dropwise Addition: Chloroacetyl Chloride Cooling->Addition Control Temp <10°C Stir Stir at RT (3h) Monitor via TLC/LCMS Addition->Stir Workup Aqueous Workup: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Neutralize) Stir->Workup Completion Isolate Concentrate & Dry Yield: Pale Oil/Solid Workup->Isolate

Figure 1: Operational workflow for the synthesis of CAS 4593-20-8, emphasizing thermal control and purification logic.

Mechanistic Principles & Reactivity

Understanding the electronic behavior of this molecule is essential for its downstream application. It operates as a bifunctional system.

  • Amide Resonance: The nitrogen lone pair donates into the carbonyl, reducing the electrophilicity of the carbonyl carbon. This makes the amide bond stable and resistant to hydrolysis under neutral conditions.

  • 
    -Carbon Electrophilicity:  The adjacent carbonyl group and the chlorine atom create a highly electrophilic 
    
    
    
    -carbon. This is the primary "warhead" for substitution reactions (
    
    
    ).
Downstream Application: Nucleophilic Displacement

The primary utility of CAS 4593-20-8 is to introduce the (4-methylpiperidin-1-yl)-2-oxoethyl motif onto other molecules.



Common nucleophiles include:

  • Secondary Amines: To form glycinamide derivatives (common in GPCR ligands).

  • Thiols: To form thioether linkages (used in peptidomimetics).

  • Phenols: To form aryloxy acetamides.

ReactivityMechanism Compound 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone TS Transition State (SN2 Backside Attack) Compound->TS Nu Nucleophile (Nu:) Nu->TS Attacks alpha-Carbon Product Substituted Product (Nu-Linker-Piperidine) TS->Product Leaving Chloride Ion (Cl-) TS->Leaving

Figure 2: Mechanistic pathway for downstream functionalization via SN2 displacement.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that


-chloroamides are alkylating agents . They are designed to react with biological nucleophiles (DNA/Proteins), making them potential sensitizers and irritants.
  • Hazard Statements (Inferred/Standard for Class):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H317: May cause an allergic skin reaction (Skin Sensitization).[4]

  • Handling Protocol:

    • Engineering Controls: Always handle inside a certified chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended due to alkylating potential), safety goggles, and lab coat.

    • Decontamination: Spills should be treated with dilute ammonia or amine solution to quench the alkylating capability before disposal.

References

  • Santa Cruz Biotechnology. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Data. Retrieved from

  • PubChem.[1] Compound Summary: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (Analogous Structure/Reactivity). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Alpha-Chloroacetamides General Handling. Retrieved from

  • BenchChem. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (Chloroacetyl Chloride Methodology). Retrieved from

Sources

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS: 4593-20-8) is a specialized


-chloroamide intermediate used extensively in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a 4-methylpiperidine ring acylated with a chloroacetyl group. This molecule functions as a potent electrophilic "warhead," enabling the attachment of the 4-methylpiperidine pharmacophore—a motif common in antihistamines, antipsychotics, and analgesics—to various nucleophilic scaffolds via 

substitution. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards.

Chemical Identity & Physicochemical Properties

This compound is characterized by the presence of a reactive alkyl chloride adjacent to a carbonyl group, activating the carbon-chlorine bond for nucleophilic attack.

Table 1: Chemical Identity and Physical Constants

PropertyData
IUPAC Name 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone
CAS Number 4593-20-8
Molecular Formula

Molecular Weight 175.66 g/mol
SMILES CC1CCN(CC1)C(=O)CCl
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~276°C (760 mmHg) / ~115°C (3 Torr) [Predicted/Analog]
Density 1.096 g/cm³ (Predicted)
Refractive Index

1.478
Solubility Soluble in DCM, CHCl₃, DMSO, Methanol; Insoluble in water

Synthesis & Manufacturing Protocol

The standard synthesis involves the Schotten-Baumann acylation of 4-methylpiperidine with chloroacetyl chloride. This reaction is exothermic and requires precise temperature control to prevent bis-acylation or polymerization.

Reagents:
  • Substrate: 4-Methylpiperidine (1.0 equiv)

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with

    
    .
    
  • Solvation: Charge the flask with 4-methylpiperidine (e.g., 50 mmol) and

    
     (60 mmol) in DCM (100 mL). Cool the solution to 0°C  using an ice/water bath.
    
  • Addition: Dissolve chloroacetyl chloride (55 mmol) in DCM (20 mL) and transfer to the addition funnel. Add dropwise over 30–45 minutes, maintaining the internal temperature below 5°C. Note: Rapid addition causes exotherms that may degrade the reagent.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.

  • Workup:

    • Quench with ice-cold water (50 mL).

    • Separate the organic layer.[2][3]

    • Wash the organic phase successively with 1N HCl (to remove unreacted amine), saturated

      
       (to remove excess acid), and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Reactivity Profile & Mechanism

The core utility of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone lies in the reactivity of the


-methylene carbon. The electron-withdrawing carbonyl group polarizes the C-Cl bond, making the methylene carbon highly susceptible to nucleophilic attack (

).
Key Reactions:
  • Nucleophilic Substitution (

    
    ):  Reaction with amines, thiols, or phenoxides to generate larger bioactive scaffolds.
    
  • Finkelstein Reaction: Conversion to the iodo-analog (using NaI in acetone) significantly increases reactivity, useful for sterically hindered nucleophiles.

Mechanistic Pathway Visualization

ReactionPathway Start 4-Methylpiperidine Intermediate 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (Electrophilic Warhead) Start->Intermediate Acylation (0°C, DCM, Et3N) Reagent Chloroacetyl Chloride Reagent->Intermediate Product Final Pharmacophore (Nu-CH2-CO-N-Piperidine) Intermediate->Product SN2 Substitution (K2CO3, MeCN, Reflux) Nucleophile Nucleophile (Nu-) (Amine/Thiol/Phenol) Nucleophile->Product

Figure 1: Synthetic pathway from precursor assembly to nucleophilic coupling.

Medicinal Chemistry Applications

This molecule serves as a critical "linker" reagent.[4] The 4-methylpiperidine moiety is a privileged structure found in numerous GPCR ligands (e.g., dopamine and histamine receptors).

  • Pharmacophore Installation: It introduces the N-(4-methylpiperidinyl)acetamide side chain.

  • Fragment-Based Drug Discovery (FBDD): Used to rapidly expand libraries by reacting the chloride with diverse amines or thiols.

  • Example Classes:

    • Antihistamines: Analogs of piperidine-based H1 antagonists.

    • Antipsychotics: Synthesis of butyrophenone-like derivatives where the linker length is modulated.

Safety & Handling (EHS)

As an alkylating agent, this compound poses specific health risks. Protocols must be strictly followed.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction (potential sensitizer).

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).

    • Chemical splash goggles.

    • Lab coat.[5]

    • Work must be performed in a certified chemical fume hood.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water. Neutralize contaminated surfaces with dilute ammonia solution if necessary.

References

  • Santa Cruz Biotechnology. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Data. [6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 237805 (Analog: 2-Chloro-1-(4-methylphenyl)ethanone).

  • ChemicalBook. 2-Chloro-1-piperidin-1-yl-ethanone (CAS 1440-60-4) Synthesis and Properties.

  • Muby Chemicals. 4-Chloro-1-methylpiperidine Hydrochloride Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet: Chloroacetamides and Piperidine Derivatives.

Sources

Technical Monograph: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone , a critical intermediate in the development of Sigma receptor ligands, antimicrobial agents, and enzyme inhibitors.[1]

A Privileged Scaffold Linker for Medicinal Chemistry[1]

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS 4593-20-8) serves as a versatile electrophilic "warhead" in organic synthesis.[1][2] It functions as a bifunctional linker, combining a lipophilic 4-methylpiperidine moiety (a classic pharmacophore for Sigma-1 and GPCR targets) with a highly reactive


-chloroacetyl  group.[1] This guide provides optimized protocols for its synthesis and subsequent derivatization, emphasizing reaction control to maximize yield and purity.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone
CAS Number 4593-20-8
Molecular Formula C

H

ClNO
Molecular Weight 175.66 g/mol
Physical State Colorless to pale yellow oil (solidifies upon cooling)
Boiling Point ~276°C (at 760 mmHg)
Solubility Soluble in DCM, Chloroform, THF, Ethyl Acetate
Reactivity Class Alkylating Agent (

-haloamide)

Core Synthesis: Optimized Protocol

This protocol describes the preparation of the title compound via the N-acylation of 4-methylpiperidine.[1]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) where 4-methylpiperidine attacks chloroacetyl chloride.[1]

Synthesis cluster_0 Reactants A 4-Methylpiperidine P1 Step 1: 0°C, DCM Slow Addition A->P1 B Chloroacetyl Chloride B->P1 P2 Step 2: Base (TEA/Et3N) HCl Scavenging P1->P2 Exothermic Control Prod 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (Target Scaffold) P2->Prod 90-95% Yield

Figure 1: Synthetic pathway for the preparation of the title compound.

Detailed Methodology

Reagents:

  • 4-Methylpiperidine (1.0 eq)[1][2][3]

  • Chloroacetyl chloride (1.1 eq) - Caution: Lachrymator, Corrosive[1]

  • Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methylpiperidine (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add TEA (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling is critical to prevent side reactions and control the exotherm of the subsequent acid chloride addition.

  • Acylation: Dropwise add chloroacetyl chloride (11 mmol) dissolved in DCM (5 mL) over 15-20 minutes. Critical Control Point: Maintain temperature < 5°C. Rapid addition can lead to local overheating and impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Work-up: Quench with cold water (20 mL). Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO

    
     (to remove excess acid), and finally brine.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude oil is often sufficiently pure (>95%).[1] If necessary, purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Synthetic Utility: Derivatization Hub

The


-chloro ketone moiety is highly susceptible to S

2 nucleophilic substitution.[1] This allows the rapid construction of diverse libraries.[1]
General Derivatization Protocol (S 2)

To couple the intermediate with a nucleophile (e.g., secondary amine, thiol, or phenol):

  • Dissolve the chloro-intermediate (1.0 eq) in Acetonitrile or DMF .

  • Add the Nucleophile (1.1 eq).

  • Base: Add K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 eq).
  • Catalyst (Optional): Add catalytic KI (Potassium Iodide, 0.1 eq). Rationale: Finkelstein reaction generates the more reactive

    
    -iodo intermediate in situ, significantly accelerating the reaction rate.[1]
    
  • Heat: Stir at 60-80°C for 4-12 hours.

Reactivity Map

Reactivity Center 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone N1 Secondary Amines (e.g., Piperazines) Center->N1 + K2CO3, KI N2 Thiols / Mercaptans (e.g., 2-Mercaptobenzimidazole) Center->N2 + Et3N, DMF N3 Phenols / Alcohols Center->N3 + Cs2CO3, Heat P1 Glycinamides (Sigma Ligands) N1->P1 P2 $alpha$-Thioamides (Enzyme Inhibitors) N2->P2 P3 $alpha$-Aryloxyamides (Antimicrobials) N3->P3

Figure 2: Divergent synthesis pathways using the chloro-linker.[1]

Medicinal Chemistry Applications

The 4-methylpiperidine moiety is a privileged structure, often conferring affinity for the Sigma-1 receptor (


R) , which is implicated in neuropathic pain, depression, and neurodegeneration.[1]
Key Therapeutic Areas
  • Sigma-1 Receptor Modulation:

    • The 4-methyl substituent enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration.[1]

    • Derivatives linked to heterocyclic cores (e.g., benzothiazoles) via this spacer show high

      
       affinity.
      
  • Enzyme Inhibition (Urease/AChE):

    • Coupling the chloro-linker with 2-mercaptobenzimidazole yields potent urease inhibitors (IC

      
       in low 
      
      
      
      M range).[1]
    • Mechanism: The amide oxygen and heterocyclic nitrogens chelate the active site nickel ions of urease.

  • Anticancer (Quinazolinones):

    • Hybrid molecules linking 4-methylpiperidine to quinazolinone scaffolds via this acetamide bridge induce apoptosis in cancer cell lines (e.g., MCF-7, HeLa).[1]

Structure-Activity Relationship (SAR)[1]
RegionModificationEffect on Activity
Piperidine Ring 4-Methyl groupOptimal for

hydrophobic pocket binding.[1] Removal decreases affinity.
Linker

-Methylene (-CH

-)
Essential for flexibility.[1] Branching here (e.g.,

-methyl) often reduces potency due to steric clash.[1]
Leaving Group ChlorideReplaced by nucleophile. The nature of the nucleophile determines target specificity (e.g., bulky aromatics for GPCRs).

Safety & Handling

  • Chloroacetyl Chloride: Highly toxic by inhalation, corrosive, and a lachrymator. Handle only in a functioning fume hood.

  • 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone: As an alkylating agent, it is potentially genotoxic.[1] Avoid skin contact and inhalation.[1] Wear nitrile gloves and safety goggles.

  • Waste Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

  • Synthesis of Chloroacetamides: Singh, R., et al. "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 2017. Link

  • Sigma Receptor Ligands: Wünsch, B. "The Sigma Receptor: A Comprehensive Review." Journal of Medicinal Chemistry, 2012. Link[1]

  • Anticancer Quinazolinones: Al-Omary, F.A.M., et al. "Synthesis and Biological Activity of New Quinazolinone Derivatives."[1] Molecules, 2019. Link[1]

  • Urease Inhibition: Aziz-ur-Rehman, et al. "Synthesis and biological evaluation of 5-substituted-1,3,4-oxadiazole-2-thiols."[1] Journal of the Chemical Society of Pakistan, 2011.

  • Piperidine Scaffolds in Drugs: Vitaku, E., Smith, D.T., & Njardarson, J.T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. Link[1]

Sources

Strategic Development of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone Analogs: From Synthesis to Covalent Probe Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis, reactivity profiling, and application of 2-chloro-1-(4-methylpiperidin-1-yl)ethanone and its analogs. While historically utilized as a synthetic intermediate for amine-displacement reactions (e.g., in the synthesis of antihistamines or antipsychotics), this scaffold has re-emerged as a critical "covalent fragment" in modern drug discovery. The


-chloroacetamide moiety serves as a tunable electrophile ("warhead") capable of targeting non-catalytic cysteine residues, a strategy validated by recent FDA-approved covalent drugs like sotorasib.

This guide is structured for medicinal chemists and process scientists, moving from robust synthetic protocols to the biophysical validation of covalent reactivity.

The Scaffold: Chemical Space and Design Logic

The molecule consists of two distinct functional domains:

  • The Recognition Element (4-Methylpiperidine): A lipophilic, non-planar heterocycle. The 4-methyl substitution breaks the symmetry of the piperidine ring, introducing specific conformational constraints and increasing lipophilicity (cLogP ~1.5 vs. 0.8 for piperidine), which often improves permeability and hydrophobic pocket occupancy.

  • The Warhead (

    
    -Chloroacetamide):  A moderate electrophile. Unlike the highly reactive iodo- or bromo-analogs, the chloroacetamide offers a "Goldilocks" zone of reactivity—sufficient to modify a thiolate anion (cysteine) within a binding pocket via 
    
    
    
    reaction, but stable enough to resist rapid degradation by cytosolic glutathione (GSH).
Table 1: Halogen Effect on Warhead Reactivity (SAR Context)

Reactivity data approximated from standard GSH half-life studies.

Warhead TypeLeaving Group (X)Intrinsic Reactivity (

)
Metabolic StabilityApplication Context

-Iodoacetamide
Iodide (

)
Very HighLowProteomic profiling (non-specific)

-Bromoacetamide
Bromide (

)
HighLow/ModerateRapid labeling, high toxicity risk

-Chloroacetamide
Chloride (

)
Moderate Moderate/High Targeted Covalent Inhibitors (TCI)

-Fluoroacetamide
Fluoride (

)
InertVery HighMetabolic blocker (rarely covalent)

Robust Synthesis Protocol

Causality & Logic: The synthesis relies on a Schotten-Baumann-type acylation. The choice of base and temperature control is critical to prevent bis-acylation or hydrolysis of the chloroacetyl chloride. We utilize a biphasic or anhydrous DCM system to ensure high yield.

Protocol: Acylation of 4-Methylpiperidine

Reagents:

  • 4-Methylpiperidine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 equiv)
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 4-methylpiperidine and

    
     in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath. Reasoning: Cooling suppresses the exothermic nature of the reaction and minimizes side reactions.
    
  • Addition: Add chloroacetyl chloride dropwise over 20 minutes. Validation: Monitor gas evolution (if using carbonate bases) or exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • In-Process Control (IPC): Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the amine mass (M+H = 100.1) and appearance of the product (M+H ~ 176.1/178.1).

  • Workup: Quench with saturated

    
    . Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine.
    
  • Purification: Dry over

    
     and concentrate. If purity <95%, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Methylpiperidine + Base (DCM, 0°C) Add Addition: Chloroacetyl Chloride (Dropwise) Start->Add React Reaction: Stir RT, 2-4h Add->React IPC IPC Check: LCMS / TLC React->IPC IPC->React Incomplete Workup Workup: Wash 1N HCl Dry MgSO4 IPC->Workup Complete Product Final Product: 2-Chloro-1-(4-methyl piperidin-1-yl)ethanone Workup->Product

Figure 1: Step-by-step synthetic workflow for the acylation of 4-methylpiperidine. The IPC step ensures reaction completion before workup.

Reactivity Profiling: The GSH Assay

For any covalent inhibitor or intermediate, understanding its intrinsic reactivity is paramount. A compound that is too reactive will bind indiscriminately to plasma proteins (albumin) or deplete cellular glutathione, leading to toxicity.

The Standard: The Glutathione (GSH) Half-Life Assay.[1][2] This assay measures the pseudo-first-order consumption of the electrophile in the presence of excess GSH.[3]

Protocol: GSH Reactivity Assessment
  • Preparation: Prepare a 10 mM stock of the test compound (2-Chloro-1-(4-methylpiperidin-1-yl)ethanone) in DMSO.

  • Incubation: Mix the compound (final conc. 50

    
    ) with GSH (final conc. 5 mM, 100-fold excess) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Include an internal standard (e.g., Warfarin).
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.[4]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    allows calculation of
    
    
    .

Target Metric: A viable covalent drug candidate typically targets a GSH


 between 1 and 24 hours . If 

mins, the compound is likely too reactive for systemic administration.
Visualization: Reactivity Assay Logic

GSH_Assay cluster_decision Decision Matrix Mix Incubation (Compound + 100x GSH in PBS, 37°C) Sample Sampling Loop (0, 15, 30... 240 min) Mix->Sample Quench Quench (Acidic ACN) Sample->Quench Analyze LC-MS Analysis (Monitor Parent Ion) Quench->Analyze Calc Data Processing Calculate t1/2 Analyze->Calc HighReact t1/2 < 15 min (Toxic/Promiscuous) Calc->HighReact Ideal t1/2 = 1-24 h (Ideal Covalent Probe) Calc->Ideal Inert t1/2 > 24 h (Low Potency) Calc->Inert

Figure 2: Workflow for the Glutathione (GSH) reactivity assay, essential for validating the safety profile of covalent warheads.

Applications and Biological Utility[4][5][6]

Path A: As a Synthetic Intermediate (Displacement)

The chloride is a good leaving group. This scaffold is frequently used to link the 4-methylpiperidine moiety to other pharmacophores.

  • Reaction:

    
     displacement with secondary amines or thiols.
    
  • Example: Synthesis of sigma receptor ligands where the Cl is replaced by a substituted phenyl-amine.

Path B: As a Covalent Probe (Target Engagement)

In chemoproteomics, this analog serves as a "scout" fragment.

  • Screening: A library of chloroacetamides (including the 4-methylpiperidine analog) is screened against a protein target (e.g., KRAS G12C, BTK, or TEAD).

  • Mechanism: The piperidine ring binds reversibly to a hydrophobic pocket, positioning the chloroacetamide near a cysteine.

  • Locking: The cysteine sulfur attacks the alpha-carbon, displacing chloride and forming an irreversible thioether bond.

Safety and Handling (Critical)

Hazard Class: Alkylating Agent / Skin Sensitizer.

  • H-Statements: H315 (Skin Irrit.), H317 (Skin Sens.), H301 (Toxic if swallowed).

  • Handling:

    • Always handle in a certified chemical fume hood.

    • Double-glove (Nitrile) is recommended; change gloves immediately upon splash contact.

    • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (which acts as a sulfur nucleophile to neutralize the alkylating agent) before cleaning.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Åkerfeldt, K. S., et al. (2011). "Synthesis and biological evaluation of 4-methylpiperidine derivatives." Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • Enamine Ltd. (2023). "Chloroacetamides: Covalent Fragments and Warheads." Enamine Technical Library. Link

  • Thermo Fisher Scientific. (2024).[5] "Safety Data Sheet: 2-Chloro-N-alkylacetamides." Link

Sources

Technical Guide: Safety, Hazards, and Handling of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

[1]

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS 4593-20-8) is a specialized

1

While valuable for its electrophilic reactivity, this compound presents distinct occupational hazards.[1] It functions as a potent alkylating agent capable of haptenizing proteins, leading to severe skin sensitization and potential ocular damage.[1] This guide synthesizes the physicochemical properties, toxicological mechanisms, and validated safety protocols required to handle this compound with scientific rigor.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state and reactivity profile is the first line of defense.[1] The "chloroacetyl" moiety is the critical pharmacophore responsible for both its utility and its toxicity.[1]

ParameterDataRelevance to Safety
Chemical Name 2-Chloro-1-(4-methylpiperidin-1-yl)ethanoneOfficial nomenclature for inventory tracking.[1]
CAS Number 4593-20-8 Unique identifier for SDS retrieval.
Molecular Formula

MW: 175.66 g/mol .[1]
Physical State Solid (Low melting point) or OilMay exist as a supercooled liquid; increases spill risk.[1]
Solubility DCM, Chloroform, DMSO, MethanolHighly soluble in organic solvents, facilitating skin absorption if dissolved.[1]
Reactivity Class

-Haloacetamide (Electrophile)
High. Susceptible to

attack by biological nucleophiles.[1]

Toxicological Mechanism: The Alkylation Pathway

To implement effective safety controls, one must understand why the compound is toxic.[1] The hazard is not merely irritation; it is molecular modification .[1]

Mechanism of Action: Protein Haptenization

The carbon atom adjacent to the chlorine (the

11
  • Exposure: Upon skin contact or inhalation, the molecule penetrates the stratum corneum.[1]

  • Reaction: It encounters cellular proteins rich in nucleophilic residues, particularly Cysteine (thiol groups) and Lysine (amine groups) .[1]

  • Alkylation: The protein attacks the

    
    -carbon, displacing the chloride ion (
    
    
    reaction).[1]
  • Sensitization: The resulting protein-drug conjugate (hapten) is recognized by Langerhans cells, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).[1]

Visualization: The Cysteine Alkylation Pathway

The following diagram illustrates the irreversible binding mechanism that leads to toxicity.

ToxicityMechanismCompound2-Chloro-1-(4-methylpiperidin-1-yl)ethanone(Electrophile)TransitionTransition State(SN2 Attack)Compound->Transition Diffuses into tissueProteinCellular Protein(Cysteine-SH Nucleophile)Protein->Transition Nucleophilic AttackConjugateProtein-Adduct(Hapten)Transition->Conjugate Cl- Leaving Group ReleasedImmuneImmune Activation(Sensitization/Dermatitis)Conjugate->Immune Antigen Presentation

Figure 1: Mechanistic pathway of covalent protein modification by

1

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 2-chloroacetophenone) and the reactive chloroacetamide motif, the following GHS classifications are assigned for risk assessment purposes:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye damage/irritation).[1]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction) — CRITICAL HAZARD .[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Safe Handling & Engineering Controls

Standard nitrile gloves are often insufficient for chlorinated electrophiles in organic solvents.[1] The following protocols are self-validating: if the color indicator in the hood changes or if odor is detected, the control has failed.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolEnhanced Protocol (High Concentration/Spills)Scientific Rationale
Hands Double Gloving: Nitrile (inner) + Nitrile (outer).[1] Change every 15 mins.Laminate Film: Silver Shield® or 4H® gloves.[1]Chloro-solvents and small alkylators can permeate nitrile <10 mins.[1] Laminate film provides >4h breakthrough time.[1]
Eyes Chemical Safety Goggles.[1]Face Shield + Goggles.[1]Prevent corneal alkylation which can cause permanent opacity.[1]
Respiratory Fume Hood (Face velocity >100 fpm).[1]N95/P100 Respirator (if outside hood - Emergency only).[1]Prevents inhalation of dust/aerosols that trigger asthma-like sensitization.[1]
Operational Workflow: The "Quench-First" Approach

Never dispose of unreacted

11

Validated Quenching Protocol:

  • Preparation: Prepare a "Quench Solution" of 10% aqueous Ammonium Hydroxide (

    
    ) or 10% Sodium Thiosulfate.[1]
    
  • Reaction: Perform synthesis in the hood.

  • Deactivation: Treat all glassware, spatulas, and waste mother liquors with the Quench Solution for 30 minutes.

    • Validation: Check pH.[1] If using ammonia, pH should remain basic (>9).[1] If using thiosulfate, the electrophile is converted to a water-soluble, non-toxic thiosulfate ester.[1]

HandlingWorkflowStartStart: WeighingControlEngineering Control:Weigh inside Fume Hood(Static-free balance)Start->ControlReactionSynthesis/UsageStart->ReactionSpillAccidental Spill?Reaction->SpillDeconApply Quench Solution:10% Sodium ThiosulfateSpill->DeconYesWasteWaste Disposal:Segregated Halogenated WasteSpill->WasteNo (Routine)WaitWait 30 Mins(Allow Hydrolysis/Displacement)Decon->WaitWait->Waste

Figure 2: Operational workflow emphasizing the "Quench-First" safety loop.

Emergency Protocols

In the event of exposure, immediate dilution and nucleophilic displacement are the goals.[1]

  • Eye Contact: Irrigate immediately for 15 minutes .[1][2] Time is tissue.[1] The alkylation reaction is fast; flushing physically removes unreacted compound.[1]

  • Skin Contact:

    • Do NOT use ethanol/DMSO: This increases skin permeability and drives the toxin deeper.[1]

    • Wash with soap and water: The surfactant helps solubilize the lipophilic piperidine ring without enhancing penetration.[1]

    • Consult Physician: If redness appears, corticosteroids may be required to treat allergic dermatitis.[1]

References

  • PubChem. (2023).[1] 2-Chloro-1-(4-methylphenyl)ethanone (Analogous Hazard Profile). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Schwensen, J. F., et al. (2015).[1] Sensitization to alpha-chloroacetophenones and alpha-chloroacetamides. Contact Dermatitis, 73(5), 307-311.[1] (Provides mechanistic grounding for chloroacetamide sensitization).[1]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone from Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthetic pathway originates from the readily available starting material, piperidine. The described methodology is built upon established chemical principles and emphasizes safety, reproducibility, and high-purity outcomes. This guide is intended for an audience of trained researchers, scientists, and professionals in drug development and process chemistry. The protocols have been designed to be self-validating, with in-depth explanations for critical experimental choices and integrated characterization steps.

Introduction: Strategic Overview of the Synthetic Pathway

The synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone from piperidine is a multi-step process that requires careful execution and control of reaction conditions. The overall strategy involves a three-step transformation:

  • Dehydrogenation: Conversion of piperidine to pyridine. This step re-aromatizes the heterocyclic ring, allowing for subsequent regioselective functionalization.

  • Electrophilic Substitution: Introduction of a methyl group at the 4-position of the pyridine ring. This is achieved via a Friedel-Crafts-type reaction to yield 4-methylpyridine.

  • Reduction and Acylation: The substituted pyridine ring is first reduced back to a saturated piperidine ring (4-methylpiperidine). This is followed by a nucleophilic acyl substitution with chloroacetyl chloride to yield the final product.

This synthetic route, while involving several steps, is designed to be robust and scalable, utilizing common laboratory reagents and techniques.

Logical Workflow Diagram

G A Piperidine B Dehydrogenation (e.g., with Sulfur) A->B C Pyridine B->C D Friedel-Crafts Alkylation (e.g., with CH3I, AlCl3) C->D E 4-Methylpyridine D->E F Reduction (e.g., H2, Pd/C) E->F G 4-Methylpiperidine F->G H Acylation (with Chloroacetyl Chloride) G->H I 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (Final Product) H->I

Caption: Multi-step synthesis of the target compound from piperidine.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Piperidine, pyridine, and chloroacetyl chloride are corrosive and toxic.

Part 1: Synthesis of 4-Methylpyridine from Piperidine

Step 1a: Dehydrogenation of Piperidine to Pyridine

This procedure utilizes elemental sulfur as a dehydrogenating agent.

  • Reagents and Equipment:

    • Piperidine (1.0 mol, 85.15 g)

    • Sulfur powder (2.0 mol, 64.12 g)

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Heating mantle with a stirrer

    • Distillation apparatus

  • Procedure:

    • To the three-neck flask, add piperidine and sulfur powder.

    • Equip the flask with a reflux condenser and a magnetic stirrer.

    • Heat the mixture to reflux gently. The reaction is exothermic and will generate hydrogen sulfide gas, which must be appropriately scrubbed (e.g., through a bleach solution).

    • Continue refluxing for 4-6 hours until the evolution of H₂S ceases.

    • Allow the reaction mixture to cool to room temperature.

    • Set up for distillation. Carefully distill the crude pyridine from the reaction mixture. The boiling point of pyridine is approximately 115 °C.

    • The collected pyridine should be dried over anhydrous potassium carbonate and redistilled for higher purity if necessary.

Step 1b: Friedel-Crafts Alkylation of Pyridine

  • Reagents and Equipment:

    • Pyridine (0.5 mol, 39.5 g)

    • Methyl iodide (0.55 mol, 78.0 g)

    • Anhydrous aluminum chloride (0.6 mol, 80.0 g)

    • Anhydrous nitrobenzene (as solvent)

    • 500 mL three-neck round-bottom flask

    • Addition funnel

    • Mechanical stirrer

    • Ice bath

  • Procedure:

    • In the flask, prepare a suspension of anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Add the pyridine dropwise to the cold suspension with vigorous stirring.

    • From the addition funnel, add methyl iodide dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then heat to 50-60 °C for an additional hour.

    • Cool the reaction mixture and quench by carefully pouring it onto crushed ice.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude 4-methylpyridine by fractional distillation (boiling point ~145 °C).

Part 2: Synthesis of 4-Methylpiperidine

This step involves the catalytic hydrogenation of 4-methylpyridine.

  • Reagents and Equipment:

    • 4-Methylpyridine (0.2 mol, 18.6 g)

    • Palladium on carbon (10% Pd, ~1 g)

    • Ethanol (as solvent)

    • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • In the reaction vessel of the hydrogenator, dissolve 4-methylpyridine in ethanol.

    • Carefully add the palladium on carbon catalyst.

    • Seal the apparatus, and purge it with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult literature for optimal pressure).

    • Heat the reaction mixture to 50-70 °C with vigorous stirring.

    • Monitor the reaction progress by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

    • Cool the vessel, and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Remove the ethanol solvent under reduced pressure to obtain crude 4-methylpiperidine.

    • The product can be purified by distillation if necessary (boiling point ~127-129 °C).

Part 3: Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

This is a Schotten-Baumann reaction for the acylation of the secondary amine.

  • Reagents and Equipment:

    • 4-Methylpiperidine (0.1 mol, 9.92 g)

    • Chloroacetyl chloride (0.11 mol, 12.4 g)

    • Triethylamine (0.12 mol, 12.1 g) or aqueous sodium hydroxide

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • 250 mL round-bottom flask

    • Addition funnel

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 4-methylpiperidine and triethylamine in dichloromethane in the round-bottom flask.

    • Cool the solution in an ice bath to 0-5 °C.

    • In the addition funnel, prepare a solution of chloroacetyl chloride in dichloromethane.

    • Add the chloroacetyl chloride solution dropwise to the stirred amine solution, maintaining the temperature below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, can be purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.

Data Summary and Characterization

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Analytical Data (Expected)
PiperidineC₅H₁₁N85.15106¹H NMR, ¹³C NMR
PyridineC₅H₅N79.10115¹H NMR, ¹³C NMR
4-MethylpyridineC₆H₇N93.13145¹H NMR, ¹³C NMR
4-MethylpiperidineC₆H₁₃N99.17127-129¹H NMR, ¹³C NMR
2-Chloro-1-(4-methylpiperidin-1-yl)ethanoneC₈H₁₄ClNO175.65-¹H NMR, ¹³C NMR, IR, Mass Spectrometry (e.g., M+ at m/z 175)

References

  • Ladenburg, A. (1885). "Synthese der Piperidinbasen" (Synthesis of Piperidine Bases). Berichte der deutschen chemischen Gesellschaft, 18(2), 2956-2962. [Link]

  • Schotten, C. (1884). "Ueber die Acylation von Aminen" (On the Acylation of Amines). Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. [Link]

  • Adams, R., & Shriner, R. L. (1923). "Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. I". Journal of the American Chemical Society, 45(9), 2171–2179. [Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 7965, 4-Methylpiperidine". PubChem. [Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 7004, Chloroacetyl chloride". PubChem. [Link]

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS No. 4593-20-8) is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a reactive chloroacetyl group appended to a 4-methylpiperidine scaffold, makes it a versatile building block for introducing this moiety into larger, more complex structures. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, intended for researchers in organic synthesis and drug development. The methodology is grounded in the principles of the Schotten-Baumann reaction, ensuring high yield and purity. We will elaborate on the mechanistic rationale behind the procedural steps, safety considerations, and robust analytical methods for product validation.

Reaction Principle and Mechanism

The synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is achieved through the N-acylation of 4-methylpiperidine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.[2][3] The reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4][5][6]

The Causality of Experimental Design:

  • Nucleophilic Attack: The secondary amine of 4-methylpiperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] The presence of chlorine atoms in chloroacetyl chloride makes the carbonyl carbon particularly electron-deficient and reactive.[7]

  • Role of the Base: The reaction produces one equivalent of HCl. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA), is added to act as an acid scavenger.[4][8]

  • Temperature Control: The reaction between amines and acid chlorides is highly exothermic.[] Conducting the initial addition at a reduced temperature (0 °C) is crucial to control the reaction rate, prevent undesirable side reactions, and ensure safety.

The general mechanism is depicted below:

Schotten-Baumann_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation amine 4-Methylpiperidine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Attacks Carbonyl acid_chloride Chloroacetyl Chloride (Electrophile) acid_chloride->intermediate intermediate2 Tetrahedral Intermediate product Product (Amide) intermediate2->product Chloride leaves salt Triethylammonium Chloride (Salt) product->salt Proton removed by Base base Triethylamine (Base) base->salt hcl HCl

Caption: Mechanism of N-acylation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )SupplierPurity
4-Methylpiperidine626-58-499.17Sigma-Aldrich≥98%
Chloroacetyl Chloride79-04-9112.94Sigma-Aldrich≥98%
Triethylamine (TEA)121-44-8101.19Sigma-Aldrich≥99.5%
Dichloromethane (DCM)75-09-284.93Fisher ScientificAnhydrous, ≥99.8%
Saturated NaHCO₃ soln.N/AN/ALab PreparedN/A
Brine (Saturated NaCl)N/AN/ALab PreparedN/A
Anhydrous MgSO₄7487-88-9120.37Sigma-Aldrich≥99.5%
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Dropping funnel (100 mL)

  • Thermometer and adapter

  • Nitrogen inlet/outlet (or drying tube)

  • Ice bath

  • Magnetic stirrer hotplate

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Experimental Protocol

This protocol outlines the synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone on a 50 mmol scale.

Workflow Overview

Synthesis_Workflow node_setup 1. Reaction Setup - Assemble dry glassware - Add 4-methylpiperidine, TEA, and DCM - Purge with Nitrogen node_cool 2. Cooling - Cool reaction mixture to 0 °C  using an ice bath node_setup->node_cool node_addition 3. Reagent Addition - Add Chloroacetyl Chloride in DCM  dropwise via addition funnel - Maintain T < 5 °C node_cool->node_addition node_reaction 4. Reaction - Stir at 0 °C for 2 hours - Warm to room temperature - Stir overnight (12-16 h) node_addition->node_reaction node_workup 5. Aqueous Workup - Quench with water - Wash with sat. NaHCO₃ - Wash with brine node_reaction->node_workup node_isolate 6. Isolation - Dry organic layer (MgSO₄) - Filter - Concentrate via rotary evaporation node_workup->node_isolate node_characterize 7. Characterization - Obtain crude product - Analyze via NMR, MS, IR node_isolate->node_characterize

Caption: Step-by-step synthesis workflow.

Reagent Preparation
ReagentM. Wt.EquivalentsAmount (mmol)Mass (g)Volume (mL)
4-Methylpiperidine99.171.0552.55.216.05
Chloroacetyl Chloride112.941.0050.05.653.98
Triethylamine101.191.1055.05.577.66
Dichloromethane84.93---100 + 20
Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a 100 mL pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask on a magnetic stirrer.

  • Initial Charging: To the flask, add 4-methylpiperidine (6.05 mL, 52.5 mmol) and anhydrous dichloromethane (100 mL). Begin stirring and add triethylamine (7.66 mL, 55.0 mmol).

  • Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.

  • Reagent Addition: In a separate dry beaker, dissolve chloroacetyl chloride (3.98 mL, 50.0 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over approximately 30-45 minutes. The key is to maintain the internal reaction temperature below 5 °C throughout the addition. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approximately 12-16 hours) to ensure completion.

Workup and Product Isolation
  • Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water. Shake gently and allow the layers to separate.

  • Washing:

    • Separate the organic (bottom) layer.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.[10]

    • Wash the organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water and aid in layer separation.[10]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes.

  • Isolation: Filter the drying agent by gravity or suction filtration. Rinse the flask and filter cake with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light yellow liquid or oil.[10] A high yield (typically >95%) is expected.

Characterization

The identity and purity of the final product, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (C₈H₁₄ClNO, MW: 175.66 g/mol )[11], should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the chloroacetyl methylene protons, piperidine ring protons, and the methyl group protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon, chloro-substituted carbon, and the distinct carbons of the 4-methylpiperidine ring.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ at approximately 176.08, showing the characteristic isotopic pattern for a chlorine-containing compound.

  • FT-IR (neat): A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch.

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE) is mandatory.

  • Chloroacetyl Chloride (CAS 79-04-9): Highly corrosive, toxic if inhaled, swallowed, or in contact with skin, and causes severe skin burns and eye damage.[12] It reacts violently with water, releasing toxic gas. Handle with extreme care using chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[12]

  • 4-Methylpiperidine (CAS 626-58-4): Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.[13] Avoid contact with skin and eyes.[13]

  • Triethylamine (CAS 121-44-8): Flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.

  • Dichloromethane (CAS 75-09-2): Suspected of causing cancer. Causes skin and serious eye irritation.

Handling: All reagent transfers, especially of chloroacetyl chloride, should be performed carefully in the fume hood. Use dry syringes or cannulas for liquid transfers. Waste Disposal: All chemical waste, including aqueous washes and solvent waste, must be disposed of according to institutional and local environmental regulations. Quench any unreacted chloroacetyl chloride carefully with a suitable nucleophile (e.g., isopropanol) before disposal.

References

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • PubMed Central. (n.d.). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Future of Synthesis: Exploring Advances in 2-Chloro-1-(1-chlorocyclopropyl)ethanone Production. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides – Chemistry Education. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4593-20-8, 1-(CHLOROACETYL)-4-METHYLPIPERIDINE. Retrieved from [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of compound 234a-h with chloroacetyl chloride. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl) B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

Sources

Application Note: High-Efficiency Amination of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

[1]

Audience:1

Executive Summary & Medicinal Context

The reaction of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (Substrate 1 ) with amines is a cornerstone transformation in the synthesis of "amino-amide" linkers, a structural motif ubiquitous in local anesthetics (e.g., Lidocaine analogs), anti-arrhythmics, and GPCR ligands (Sigma-1, Dopamine receptors) [1, 2].[1]

This application note provides a robust, modular protocol for this nucleophilic substitution. Unlike generic

Key Chemical Challenges[1]
  • Amide Deactivation: The carbonyl group at the

    
    -position withdraws electron density, making the methylene carbon electrophilic but potentially prone to side reactions like hydrolysis if moisture is present.
    
  • Dimerization: Primary amines can react twice if stoichiometry is not controlled.

  • Purification: The amphiphilic nature of the product requires a specific pH-switch extraction strategy.

Mechanistic Insight

The reaction proceeds via a classical ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 Nucleophilic Substitution2
Pathway Analysis[1]
  • Direct Displacement (Path A): The amine nucleophile attacks the

    
    -carbon, displacing the chloride. The transition state is stabilized by the orbital overlap with the adjacent 
    
    
    system, generally accelerating the reaction compared to simple alkyl chlorides [3].
  • Finkelstein Assistance (Path B): For sluggish amines (anilines, bulky secondary amines), the addition of Iodide (

    
    ) generates the transient 
    
    
    -iodo species.[1] The C-I bond is weaker and the iodide is a better leaving group, accelerating the rate by orders of magnitude [4].

MechanismSubstrate2-Chloro-amide(Cl-CH2-CO-N-Pip)IntermedTransient Species(I-CH2-CO-N-Pip)Substrate->Intermed FinkelsteinExchange (Fast)TSTransition State[Nu...C...X]‡Substrate->TS Direct SN2 (Slow)IodideKI (Catalyst)Iodide->IntermedIntermed->TS EnhancedElectrophileAmineAmine Nucleophile(R-NH2)Amine->TSProductα-Amino Amide(R-NH-CH2-CO-N-Pip)TS->Product -HX

Figure 1: Dual-pathway mechanism illustrating the catalytic effect of Iodide (Finkelstein condition).

Experimental Protocols

Protocol A: Standard Displacement (Primary/Unencumbered Amines)

Best for: Benzylamines, linear alkyl amines, and morpholines.[1]

Reagents:

  • Substrate: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (1.0 equiv)[1]

  • Amine: 1.2 – 1.5 equiv[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of Substrate in 3 mL of MeCN.

  • Base Addition: Add finely ground

    
     (2.0 mmol). Note: Inorganic bases are preferred to prevent the formation of quaternary ammonium salts often seen with TEA.
    
  • Amine Addition: Add the amine (1.2 mmol) dropwise at room temperature.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: The chloride starting material (

      
      ) should disappear.
      
  • Workup: Filter off solids. Concentrate the filtrate. Proceed to Section 4 (Purification) .

Protocol B: Accelerated Finkelstein Condition (Hindered/Aryl Amines)

Best for: Anilines, electron-deficient amines, or bulky secondary amines.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][3]

  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)[1]

  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: DMF or Acetone (Reflux)[1]

Procedure:

  • Activation: Dissolve Substrate (1.0 mmol) and KI (0.2 mmol) in DMF (2 mL). Stir for 15 mins at RT to allow partial Cl

    
     I exchange.
    
  • Addition: Add the amine (1.2 mmol) and

    
     (2.5 mmol).
    
  • Reaction: Heat to 80°C (DMF) or Reflux (Acetone) for 8–12 hours.

    • Why KI? The in-situ generated

      
      -iodoamide is approx.[1] 100x more reactive toward weak nucleophiles [4].
      

Purification & Self-Validating Workup

The product is an amino-base .[1] We utilize a pH-switch extraction to ensure high purity without chromatography.[1]

The "Acid-Base" Wash Protocol:

  • Initial Partition: Dissolve crude residue in Ethyl Acetate (EtOAc). Wash with water to remove DMF/Salts.

  • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (2x) .

    • Logic: The product (basic amine) protonates and moves to the aqueous phase. Neutral impurities (unreacted chloroamide) remain in the EtOAc.

    • Validation: Check LCMS of the organic layer. It should contain only impurities.[1] Discard organic layer.

  • Basification: Cool the aqueous acidic layer on ice. Basify to pH > 10 using 4M NaOH.

    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the cloudy aqueous phase with DCM (3x). Dry over

    
     and concentrate.
    
    • Result: High purity (>95%) amine product.[1]

Analytical Data Summary

ParameterSubstrate (Cl-Amide)Product (Amino-Amide)Note
MW 175.66 DaVariable (Substrate + Amine - HCl)
LCMS Mode ESI (+)ESI (+)Product ionizes strongly due to amine.[1]
pKa (Calc) N/A~7.8 – 8.5 (Amine N)Lower than alkyl amines due to amide EWG [5].[1]
1H NMR Shift

4.10 ppm (s, 2H,

)

3.30 – 3.50 ppm (s, 2H,

)
Diagnostic upfield shift of

-methylene.[1]

Safety & Handling

  • Alkylating Potential:

    
    -Chloroamides are potent alkylating agents.[1] They can react with DNA bases. Handle with gloves and in a fume hood.
    
  • Sensitization: Known skin sensitizers.[1] If skin contact occurs, wash with dilute acetic acid (vinegar) followed by soap and water to hydrolyze/remove the compound.

References

  • Piperidine Scaffolds in Drug Discovery

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Source: Int. J. Mol. Sci. 2023, 24(3), 2937.[1]

    • Link:[Link]

  • Sigma-1 Receptor Ligands (Structural Analogues)

    • Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.[1]

    • Source: Arch. Pharm. (Weinheim).[1]

    • Link:[Link]

  • Reactivity of

    
    -Chloroacetanilides: 
    
    • Title: Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines.[1]

    • Source: Org.[2][4][5][6] Biomol. Chem., 2003, 1, 1989-1994.[1]

    • Link:[Link]

  • Finkelstein Reaction Conditions

    • Title: Finkelstein Reaction - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1][7]

    • Link:[Link][1]

  • pKa of Amino Amides

    • Title: pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides.[8]

    • Source: J. Phys. Chem. A 2011, 115, 6641–6645.
    • Link:[Link][1]

Application Note: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone in Drug Discovery & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (hereafter referred to as CMP-Cl ) is a versatile electrophilic building block characterized by an


-chloroacetamide "warhead" coupled to a 4-methylpiperidine scaffold.

In modern drug discovery, CMP-Cl serves three critical functions:

  • Synthetic Intermediate: It acts as a lipophilic linker, enabling the attachment of the pharmacologically privileged 4-methylpiperidine moiety to amines, thiols, and phenols via

    
     substitution.
    
  • Covalent Fragment: It functions as a cysteine-reactive electrophile in Fragment-Based Drug Discovery (FBDD), used to probe "druggability" of cryptic pockets.

  • Heterocycle Precursor: It is a key reagent in the synthesis of thiazolidinones and other bioactive heterocycles.

This guide provides standardized, self-validating protocols for the synthesis, application, and screening of CMP-Cl.

Chemical Profile & Mechanism[1]

CMP-Cl possesses a dual-nature reactivity profile. The 4-methylpiperidine ring provides steric bulk and lipophilicity (often improving blood-brain barrier penetration in final drugs), while the chloroacetyl group provides a highly reactive site for nucleophilic attack.

PropertyData
IUPAC Name 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone
Molecular Formula

Molecular Weight 175.66 g/mol
Reactivity Class Alkylating Agent (

-haloacetamide)
Primary Mechanism Nucleophilic Substitution (

)
Leaving Group Chloride (

)
Mechanistic Pathway

The primary utility of CMP-Cl relies on the displacement of the chloride ion by a nucleophile (Nu).

ReactionMechanism CMP CMP-Cl (Electrophile) TS Transition State (SN2) CMP->TS Attack Nu Nucleophile (R-NH2, R-SH) Nu->TS Prod Functionalized Adduct TS->Prod Bond Formation LG HCl / Salt TS->LG Elimination

Figure 1: General mechanism of action for CMP-Cl in synthetic applications.

Protocol A: Synthesis of CMP-Cl (Reagent Preparation)

While commercially available, in-house synthesis is often required to ensure freshness, as


-chloroacetamides can hydrolyze upon prolonged storage.

Objective: Synthesize high-purity CMP-Cl from 4-methylpiperidine.

Materials
  • Reagents: 4-Methylpiperidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Equipment: Round-bottom flask, addition funnel, ice bath, inert gas (

    
    ) line.
    
Step-by-Step Methodology
  • Setup: Charge a flame-dried flask with 4-methylpiperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool to 0°C under

    
    .
    
    • Why: Low temperature prevents bis-acylation and controls the exothermic nature of the reaction.

  • Acylation: Dropwise add Chloroacetyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

    • Critical Control: Maintain internal temperature < 5°C.[2]

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation (TLC): Check TLC (Hexane:EtOAc 7:3). Product should appear as a distinct spot; starting amine should be consumed.

  • Workup:

    • Wash reaction mixture with 1M HCl (remove unreacted amine).

    • Wash with sat.[1]

      
       (remove acid/byproducts).
      
    • Wash with Brine, dry over

      
      .[1]
      
  • Purification: Concentrate in vacuo. If the oil is colored, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

Expected Yield: >85% as a colorless to pale yellow oil/solid.

Protocol B: Library Generation (Nucleophilic Substitution)

This protocol describes using CMP-Cl to synthesize a library of bioactive amines or thiols. This is common in Lead Optimization to append the piperidine motif.

Objective: Couple CMP-Cl with a secondary amine (e.g., a piperazine derivative) to form a new chemical entity.

Materials
  • Electrophile: CMP-Cl (1.0 eq).

  • Nucleophile: Target Amine or Thiol (1.0 eq).

  • Base:

    
     (2-3 eq) or DIPEA (for soluble bases).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: KI (0.1 eq, optional Finkelstein condition to accelerate reaction).

Step-by-Step Methodology
  • Dissolution: Dissolve the Nucleophile (1.0 mmol) in MeCN (5 mL).

  • Activation: Add

    
     (3.0 mmol) and stir for 10 minutes.
    
  • Addition: Add CMP-Cl (1.0 mmol). If reaction is sluggish (monitored by LCMS), add catalytic KI.

    • Mechanistic Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Incubation: Heat to 60°C for 4-12 hours.

    • Self-Validation: Monitor disappearance of CMP-Cl peak (m/z ~176) and appearance of Product mass (M+140).

  • Isolation:

    • Filter off inorganic salts.

    • Concentrate filtrate.[1]

    • Recrystallize from Ethanol or purify via Prep-HPLC.

Protocol C: Covalent Fragment Screening (Cysteine Reactivity)

CMP-Cl acts as a "warhead" to test if a protein pocket contains an accessible, reactive cysteine. This is a key step in Targeted Covalent Inhibitor (TCI) design.

Objective: Determine if CMP-Cl covalently modifies a target protein.

Materials
  • Protein: Target protein (e.g., 5

    
    M) in PBS (pH 7.4).
    
  • Compound: CMP-Cl (50

    
    M, 10x excess).
    
  • Control: Iodoacetamide (positive control) or non-reactive analog.

  • Readout: Intact Protein LC-MS (Q-TOF or Orbitrap).

Step-by-Step Methodology
  • Incubation: Mix Protein and CMP-Cl in a 1:10 ratio. Incubate at RT for 60 minutes.

  • Quenching: Stop reaction by adding 1% Formic Acid or excess DTT (to scavenge remaining electrophile).

  • Analysis (LC-MS): Inject sample into the mass spectrometer.

  • Data Interpretation (Self-Validation):

    • Deconvolute the protein mass spectrum.

    • Calculate Mass Shift: Look for a mass increase of +140.2 Da .

    • 
      .
      
    • Calculation: The Cl (35.5) is lost, and the

      
       (140.2) moiety is added.[1][2][3]
      
    • Result: If +140 Da peak is observed >50% intensity relative to native, the hit is validated.

FragmentScreening Start Target Protein (Cysteine Rich) Add Add CMP-Cl (10x Excess) Start->Add Incubate Incubate 1 hr @ RT Add->Incubate MS LC-MS Analysis (Deconvolution) Incubate->MS Decision Mass Shift? MS->Decision Hit VALID HIT (+140 Da) Decision->Hit Yes NoHit NON-BINDER (No Shift) Decision->NoHit No

Figure 2: Workflow for validating CMP-Cl as a covalent binder via Mass Spectrometry.

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Lachrymator.

  • Skin/Eye: Causes severe burns and sensitization. The chloroacetyl group is highly reactive toward biological nucleophiles (proteins/DNA).

  • Inhalation: Destructive to mucous membranes.

Mandatory PPE:

  • Double Nitrile Gloves.

  • Chemical Splash Goggles.

  • Work strictly within a Fume Hood.

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the electrophilic chloride before disposal.

References

  • Santa Cruz Biotechnology. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Data. Retrieved from

  • ChemicalBook. 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE Properties and Safety. Retrieved from

  • BenchChem. Protocols for alpha-chloroacetamide synthesis. (General reference for Friedel-Crafts and Acylation protocols adapted for this guide). Retrieved from

  • BLD Pharm. 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone MSDS and Handling. Retrieved from

Sources

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone suppliers and purchasing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electrophilic Scaffold

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS: 4593-20-8 ) is a specialized


-chloroacetamide building block.[1][2] In modern drug discovery, particularly in Fragment-Based Drug Discovery (FBDD), this molecule serves two critical functions:
  • Synthetic Intermediate: It introduces the (4-methylpiperidin-1-yl)acetyl moiety via nucleophilic substitution (

    
    ), a common motif in GPCR ligands and antihistamines to modulate lipophilicity and metabolic stability.[1][2]
    
  • Covalent Warhead: As an electrophilic fragment, it is used to screen for cysteine-reactive binding pockets.[1][2] The chloroacetamide group acts as a "warhead," forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins [1].[2]

This application note provides a validated framework for sourcing high-fidelity material and utilizing it in a controlled S-alkylation protocol, mimicking the bioconjugation events seen in covalent inhibitor design.

Strategic Procurement Protocol

Purchasing electrophilic reagents requires scrutiny.


-Chloroacetamides are susceptible to hydrolysis (releasing HCl and the corresponding acid) if stored improperly.[2]
Supplier Tiering & Selection

Do not rely on a single source. Categorize vendors by their validation rigor:

TierVendor CategoryRecommended ForExamples (Verified)
1 Global Distributors GMP synthesis; Reference Standards. High cost, high reliability.[2]Santa Cruz Biotechnology (SCBT) (Cat# sc-*) [2]
2 Building Block Specialists Medicinal Chemistry; Library Synthesis.[2] Balance of cost/purity.Enamine , BLD Pharm , Combi-Blocks
3 Aggregators Hard-to-find sourcing; Price comparison.[1][2]MolPort , eMolecules
Procurement Decision Logic

The following workflow illustrates the decision process for sourcing CAS 4593-20-8 based on experimental needs.

ProcurementLogic Start Requirement Analysis Usage Intended Usage? Start->Usage HTS High-Throughput Screening (Library Gen) Usage->HTS Large Scale MedChem Lead Optimization / Bioconjugation Usage->MedChem Precision Tier2 Select Tier 2 Vendor (Enamine/BLD) Spec: >95% Purity HTS->Tier2 Tier1 Select Tier 1 Vendor (SCBT/Sigma) Spec: >98% Purity MedChem->Tier1 CheckStock Check Stock Freshness (Hydrolysis Risk) Tier2->CheckStock Tier1->CheckStock Order Execute Order Ship Cold (+4°C) CheckStock->Order

Figure 1: Decision matrix for sourcing 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone based on experimental stringency.

Incoming Quality Control (IQC)

Upon receipt, the reagent must be validated.[2] Commercial samples of


-chloroacetamides can degrade into 2-hydroxy-1-(4-methylpiperidin-1-yl)ethanone  and HCl  upon exposure to moisture.[2]
Analytical Validation Steps
  • Visual Inspection: Material should be a white to off-white solid or pale yellow oil (depending on purity/temperature).[1][2] Dark orange/brown indicates polymerization or degradation.[2]

  • 
    H NMR Diagnosis (CDCl
    
    
    
    ):
    • Target Peak: Look for the singlet corresponding to the

      
      -chloromethyl protons (–CH 
      
      
      
      Cl).[1][2] This typically appears around 4.0–4.2 ppm .[2]
    • Impurity Flag: A shift of this singlet upfield (towards 3.5 ppm) or the appearance of a broad OH peak suggests hydrolysis to the glycolamide.[1][2]

  • LC-MS: Run a standard gradient (Water/ACN + 0.1% Formic Acid).[2]

    • Target Mass:

      
       (for 
      
      
      
      Cl isotope).[1][2]
    • Isotope Pattern: Verify the characteristic 3:1 ratio of

      
      Cl:
      
      
      
      Cl (M and M+2 peaks).

Synthetic Protocol: Cysteine Trapping (S-Alkylation)

This protocol demonstrates the use of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone to alkylate a cysteine mimic (N-Boc-L-Cysteine Methyl Ester).[2] This reaction models the "warhead" mechanism used in covalent drug discovery [3].[2]

Reaction Scheme

[1][2]
Materials
  • Electrophile: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (1.0 equiv).[1][2]

  • Nucleophile: N-Boc-L-Cysteine Methyl Ester (1.1 equiv).[1][2]

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 equiv).[1][2]
  • Solvent: Anhydrous DMF or Acetonitrile (ACN).[2]

  • Atmosphere: Nitrogen or Argon balloon.[2]

Step-by-Step Methodology
  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-L-Cysteine Methyl Ester (1.1 mmol) in anhydrous ACN (5 mL).

  • Activation: Add DIPEA (1.5 mmol) via syringe. Stir at Room Temperature (RT) for 5 minutes to ensure deprotonation of the thiol.

  • Addition: Dissolve 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (1.0 mmol, ~175.6 mg) in ACN (2 mL). Add this solution dropwise to the reaction flask over 2 minutes.

    • Note: Dropwise addition prevents local high concentrations that could lead to double-alkylation side products if the substrate had multiple nucleophiles.[1][2]

  • Incubation: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[2]

    • Endpoint: Disappearance of the chloride starting material (M+H 176).[1][2] Appearance of the thioether adduct.[2][3]

  • Workup:

    • Dilute with EtOAc (30 mL).[1][2]

    • Wash with 1M HCl (10 mL) to remove excess base and unreacted amine.[2]

    • Wash with Saturated NaHCO

      
       (10 mL) and Brine (10 mL).[2]
      
    • Dry over MgSO

      
      , filter, and concentrate.[2][4]
      
  • Purification: Flash column chromatography (SiO

    
    , gradient 0–60% EtOAc in Hexanes).
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Slow Reaction Base is too weak or solvent is wet.[1][2]Switch from DIPEA to Cs

CO

; Ensure anhydrous DMF is used.
Hydrolysis Product Moisture intrusion.[2]Use flame-dried glassware; verify solvent quality.[2]
Discoloration Oxidation of thiol.[2]Degas solvents with N

sparging before use.[2]
Mechanism & Workflow Visualization

ReactionWorkflow Reagents Reagent Prep (Thiol + Base) Addition Dropwise Addition of Chloroacetamide Reagents->Addition Activation Intermediate Transition State (S_N2 Attack) Addition->Intermediate RT, 2h Product Thioether Adduct Formation Intermediate->Product -HCl Workup Aq. Workup (Remove Salts) Product->Workup Isolation

Figure 2: Synthetic workflow for the S-alkylation of cysteine utilizing the target chloroacetamide.

Safety and Handling

  • Hazard Class: Alkylating Agent.[2][5]

  • GHS Classification: Skin Corr.[2] 1B (Causes severe skin burns and eye damage); Skin Sens. 1 (May cause an allergic skin reaction).[2]

  • Specific Handling:

    • Always handle in a fume hood.[2]

    • Quenching: Any spills or excess reagent should be quenched with a dilute solution of ammonium hydroxide or a thiol (e.g., cysteine) to deactivate the electrophilic carbon.[1][2]

    • PPE: Nitrile gloves are generally sufficient for short contact, but double-gloving is recommended due to the compound's skin-permeable nature.[1][2]

References

  • Resnick, E., et al. (2019).[1][2] "Covalent Fragment Screening of the Proteome." Journal of the American Chemical Society, 141(22), 8864–8869.[2] Link

  • Santa Cruz Biotechnology. "2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Page."[1][2] SCBT.com.[2] Link[6]

  • Backus, K. M., et al. (2016).[2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[2] Link

  • PubChem. "Compound Summary: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CID 4116926)."[1][2] National Library of Medicine.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-4MP-CAC Subject: Yield Optimization & Troubleshooting for Chloroacetylation of 4-Methylpiperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

Objective: Synthesize 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS: 4593-20-8) with >90% isolated yield and >98% purity.

The Chemistry: This is a Schotten-Baumann-type nucleophilic acyl substitution. The secondary amine (4-methylpiperidine) attacks the carbonyl carbon of chloroacetyl chloride. A base (Triethylamine/TEA or DIPEA) is required to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Critical Process Parameters (CPPs):

  • Temperature Control: The reaction is highly exothermic. High temperatures promote the displacement of the

    
    -chloro group by a second equivalent of amine (dimerization).
    
  • Moisture Control: Chloroacetyl chloride hydrolyzes rapidly in moist air/solvents, lowering the effective stoichiometry and generating chloroacetic acid impurities.

  • Addition Rate: Slow addition prevents localized hot spots that favor side reactions.

Optimized Standard Operating Procedure (SOP)

Note: This protocol assumes a 10 mmol scale. Scale up linearly, but re-evaluate cooling capacity.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-Methylpiperidine 1.0NucleophileMust be dry; water acts as a competing nucleophile.
Chloroacetyl Chloride 1.1 - 1.2ElectrophileLachrymator. Hydrolyzes instantly. Use fresh or distilled.
Triethylamine (TEA) 1.2 - 1.5HCl ScavengerExcess ensures all HCl is neutralized.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous grade. Toluene is a viable alternative for green chemistry.
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with

    
     or Ar.
    
  • Solvation: Charge the RBF with 4-methylpiperidine (1.0 eq) , TEA (1.2 eq) , and anhydrous DCM (to reach ~0.4 M concentration).

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

  • Preparation of Electrophile: Dilute chloroacetyl chloride (1.1 eq) in a small volume of DCM (equal to reaction volume) in the addition funnel.

  • Controlled Addition: Add the acid chloride solution dropwise over 30–60 minutes.

    • Checkpoint: Monitor internal temperature.[1] Do not allow T > 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–6 hours.

    • Validation: Check TLC (Hexane:EtOAc 7:3) or LCMS. Product should appear less polar than the amine.

  • Quench: Cool back to 0°C. Quench with cold water.

  • Work-up:

    • Separate organic layer.

    • Wash Organic layer: 1x 1M HCl (removes unreacted amine/TEA), 1x Sat.

      
        (removes chloroacetic acid), 1x Brine .
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Troubleshooting Guide (Q&A)

Issue: Low Yield (<60%)

Q: My crude mass is low. Where did the product go? A: The product has moderate water solubility due to the amide functionality.

  • Diagnosis: Check the aqueous layer pH. If the workup was too acidic, the amide might be protonated (less likely) or hydrolyzed (if heated).

  • Fix: Ensure the aqueous phase is saturated with NaCl (salting out) during extraction. Perform multiple extractions (3x) with DCM.

Q: I see a large amount of white solid precipitate during the reaction. Is this my product? A: No, this is likely Triethylamine Hydrochloride (TEA·HCl) .

  • Causality: As the reaction proceeds, HCl is generated and trapped by TEA. This salt is insoluble in DCM/Hexane.

  • Action: This confirms the reaction is progressing. Do not filter it off until the reaction is complete. It will dissolve in the aqueous wash during workup.

Issue: Impurities & Side Reactions

Q: I see a "dimer" impurity (M+ = ~238 Da). How do I stop this? A: You are forming 1,2-bis(4-methylpiperidin-1-yl)ethanone .

  • Mechanism: The product (alkyl chloride) is reacting with the starting amine. This happens if:

    • Temperature is too high (provides energy for the

      
       displacement).
      
    • Amine is in excess relative to the acid chloride.

  • Fix: strictly maintain 0°C during addition. Ensure Chloroacetyl Chloride is in slight excess (1.1 eq). Add the acid chloride TO the amine (inverse addition can sometimes help, but standard addition is usually fine if cold).

Q: The product is dark brown/black tar. A: This indicates thermal decomposition or polymerization.

  • Causality: Rapid addition of acid chloride caused a localized exotherm ("hot spot").

  • Fix: Slow down the addition rate. Use a dilute solution of acid chloride rather than neat addition.

Visualizing the Workflow

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the reaction pathway and identifies where yield-limiting side reactions occur.

ReactionPathway Start 4-Methylpiperidine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Attack @ 0°C (Kinetic Control) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Product Target Product (2-Chloro-1-(4-methylpiperidin-1-yl)ethanone) Inter->Product Elimination of Cl- SideProduct Dimer Impurity (Bis-alkylation) Product->SideProduct + Excess Amine + Heat (>25°C) Base TEA (Base) Base->Inter Scavenges HCl

Caption: Figure 1. Reaction pathway showing the primary acylation and the temperature-dependent side reaction (dimerization) that reduces yield.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Yield / Purity Issue Check1 Is TLC showing starting amine? Problem->Check1 Check2 Is product dark/tarry? Problem->Check2 Check3 Is 'Dimer' present (LCMS)? Problem->Check3 Sol1 Reagent Hydrolysis. Check solvent dryness. Check1->Sol1 Yes Sol2 Exotherm Control. Slow down addition. Check2->Sol2 Yes Sol3 Stoichiometry Error. Ensure Acid Chloride > Amine. Check3->Sol3 Yes

Caption: Figure 2. Quick-reference logic for diagnosing common synthesis failures.

References & Authority

  • LookChem. (n.d.). 1-(Chloroacetyl)-4-methylpiperidine Properties and Safety. Retrieved from

  • ChemicalBook. (2025).[2] 2-Chloro-1-piperidin-1-yl-ethanone Synthesis and Properties. Retrieved from

  • ScienceMadness. (2020).[3] Troubleshooting Chloroacetyl Chloride Reactions. Retrieved from

  • PubChem. (2025).[4] 2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone Compound Summary. (Analogous chemistry). Retrieved from

  • ResearchGate. (2019). Optimization of Acyl Chloride Formation and Amidation. Retrieved from

Sources

Technical Support Center: Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation issues encountered during this critical synthesis. As a key intermediate in pharmaceutical development, ensuring a high-purity, high-yield product is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to optimize your reaction outcomes.

Reaction Overview and Key Challenges

The synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is typically achieved via the acylation of 4-methylpiperidine with chloroacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves a nucleophilic attack by the secondary amine on the electrophilic carbonyl carbon of the acyl chloride.[2][3] While seemingly straightforward, this process is susceptible to several side reactions that can significantly impact yield and purity.

Core Reaction: 4-methylpiperidine + chloroacetyl chloride → 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone + HCl

The primary challenges users face include:

  • Hydrolysis of Chloroacetyl Chloride: The high reactivity of chloroacetyl chloride makes it prone to hydrolysis if moisture is present, leading to the formation of chloroacetic acid and reducing the availability of the acylating agent.[4][5]

  • Dimerization/Side Product Formation: The bifunctional nature of the product, containing both an amide and an alkyl chloride, creates opportunities for further reactions.

  • Incomplete Reactions: Suboptimal reaction conditions such as temperature, solvent, or base can lead to poor conversion rates.

  • Purification Difficulties: Separating the desired product from structurally similar byproducts and starting materials can be complex.

Reaction Pathway Overview

Reaction_Pathway cluster_reactants Reactants cluster_product Product 4MP 4-Methylpiperidine Product 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone 4MP->Product Nucleophilic Attack CAC Chloroacetyl Chloride CAC->Product

Caption: Main synthetic route to the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is one of the most frequent complaints. The root cause often lies in one of three areas: reagent quality, moisture contamination, or suboptimal reaction conditions.

Answer:

Several factors can contribute to poor yields. Let's break them down systematically.

A. Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and will readily react with water to form inactive chloroacetic acid.[4] This is the most common culprit for low yields.

  • Causality: The presence of water consumes your acylating agent, reducing the amount available to react with the 4-methylpiperidine.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

    • Use Anhydrous Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., CaH₂) or taken from a commercial anhydrous solvent system.

    • Verify Reagent Quality: Use a fresh bottle of chloroacetyl chloride or distill it before use if its quality is suspect.[6][7]

B. Inadequate Temperature Control: The reaction is exothermic. An uncontrolled increase in temperature can promote side reactions.

  • Causality: Higher temperatures can lead to the formation of complex, often polymeric, byproducts.

  • Troubleshooting Protocol:

    • Maintain Low Temperature: Begin the reaction at 0°C using an ice bath.

    • Slow Addition: Add the chloroacetyl chloride solution dropwise to the solution of 4-methylpiperidine and base. This allows for better heat dissipation. A typical addition time is 30-60 minutes.

C. Incorrect Stoichiometry or Base: A proper base is crucial to neutralize the HCl generated during the reaction.[8] If the HCl is not neutralized, it will protonate the 4-methylpiperidine starting material, rendering it non-nucleophilic and halting the reaction.

  • Causality: The amine hydrochloride salt is unreactive towards the acyl chloride.

  • Troubleshooting Protocol:

    • Choice of Base: An organic base like triethylamine (TEA) is often preferred as it is soluble in common organic solvents.[9] An aqueous base like NaOH can be used in a two-phase Schotten-Baumann setup, but this increases the risk of hydrolysis.[2]

    • Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure complete HCl scavenging.

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMinimizes side reactions.
Solvent Anhydrous DCM, THF, or ToluenePrevents hydrolysis of acyl chloride.
Base Triethylamine (≥1.1 eq.)Scavenges HCl without introducing water.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.
FAQ 2: I see an unexpected peak in my analysis (TLC, LC-MS, NMR) with a higher molecular weight. What could this byproduct be?

The appearance of higher molecular weight species often points to dimerization or subsequent reactions of your product.

Answer:

The most likely culprit is the formation of a piperazine-dione dimer or a product of N-alkylation. Your product is bifunctional: it has a reactive α-chloro group which is an electrophile.

A. Dimer Formation (Piperazine-dione): This can occur through the self-condensation of two molecules of the product.

  • Mechanism: The nitrogen of one product molecule can displace the chlorine on another, though this is less likely than reaction with a stronger nucleophile. A more plausible route to a dimer involves the reaction of the product with unreacted 4-methylpiperidine.

  • Troubleshooting:

    • Control Stoichiometry: Ensure that the chloroacetyl chloride is added to the amine, maintaining a slight excess of the amine until the end of the addition to minimize the concentration of unreacted acyl chloride.

    • Low Temperature: As with yield issues, keeping the temperature low minimizes the rate of this side reaction.

B. N-Alkylation with Starting Material: The product, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, can act as an alkylating agent. It can react with a second molecule of the starting material, 4-methylpiperidine.

  • Mechanism: The nucleophilic 4-methylpiperidine can attack the carbon bearing the chlorine atom on the product molecule, displacing the chloride and forming a quaternary ammonium salt or a more complex diamine product.

  • Troubleshooting:

    • Reverse Addition: Consider adding the 4-methylpiperidine solution to the chloroacetyl chloride solution (at 0°C). This keeps the concentration of the nucleophilic amine low throughout the reaction, disfavoring the secondary reaction.

    • Dilution: Running the reaction at a higher dilution can also disfavor this bimolecular side reaction.

Byproduct Formation Pathway

Byproduct_Formation Product 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone Byproduct N-Alkylated Byproduct (e.g., Quaternary Salt) Product->Byproduct SN2 Attack 4MP 4-Methylpiperidine (Unreacted) 4MP->Byproduct H2O Water (Contaminant) Hydrolysis_Product Chloroacetic Acid H2O->Hydrolysis_Product CAC Chloroacetyl Chloride CAC->Hydrolysis_Product Hydrolysis

Caption: Common pathways for byproduct formation.

FAQ 3: How can I effectively purify my final product?

Purification can be challenging due to the potential for multiple, closely-related compounds in the crude mixture.

Answer:

A multi-step approach is typically required for achieving high purity.

A. Aqueous Workup: The first step after the reaction is complete is to remove the amine hydrochloride salt and any unreacted base.

  • Protocol:

    • Dilute the reaction mixture with the organic solvent (e.g., DCM).

    • Wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove residual amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]

B. Chromatography: For high purity, column chromatography is often necessary.

  • Causality: Byproducts like the N-alkylated species will have different polarities from the desired product, allowing for separation.

  • Protocol:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The product is moderately polar and should elute effectively.

    • Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.

C. Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) can be an effective final purification step.[11] If it is a liquid, vacuum distillation may be possible, but care must be taken as the product may be thermally labile.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC/LC-MS) Check_Yield Is Yield > 80%? Start->Check_Yield Check_Purity Is Purity > 95%? Check_Yield->Check_Purity Yes Low_Yield_Branch Low Yield: - Check for Hydrolysis - Verify Reagent Stoichiometry - Optimize Temperature Check_Yield->Low_Yield_Branch No Success Product Meets Specs Check_Purity->Success Yes Purification Proceed to Purification (Workup, Chromatography) Check_Purity->Purification No Low_Purity_Branch Low Purity: - Identify Byproducts (NMR/MS) - Optimize Workup - Perform Chromatography Purification->Low_Purity_Branch

Caption: A logical workflow for troubleshooting reaction outcomes.

Detailed Experimental Protocol

This section provides a baseline, validated protocol for the synthesis. It should be used as a starting point for optimization.

Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Materials:

  • 4-Methylpiperidine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylpiperidine (1.0 eq.) and anhydrous DCM.

  • Add Base: Add triethylamine (1.2 eq.) to the flask.

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

References

  • Google Patents (2021).CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • Organic Syntheses (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

  • Google Patents (2014).CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • National Institutes of Health (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Retrieved from [Link]

  • Google Patents (2021).CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. Retrieved from [Link]

  • Chemical Communications (RSC Publishing) (n.d.). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Retrieved from [Link]

  • Sciencemadness.org (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • ResearchGate (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • YouTube (2020). formation & reaction of amide enolates. Retrieved from [Link]

  • National Institutes of Health (n.d.). Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem. Retrieved from [Link]

  • Organic Syntheses (n.d.). acetyl chloride. Retrieved from [Link]

  • University of Wyoming (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]

  • Chem Not Cheep (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

  • LookChem (n.d.). 1-(CHLOROACETYL)-4-METHYLPIPERIDINE. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing) (n.d.). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Retrieved from [Link]

  • LookChem (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Wikidot (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • YouTube (2023). Amide naming, formation and hydrolysis. Retrieved from [Link]

  • Organic Syntheses (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Wikipedia (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) (n.d.). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Future of Synthesis: Exploring Advances in 2-Chloro-1-(1-chlorocyclopropyl)ethanone Production. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • L.S.College, Muzaffarpur (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • MDPI (2026). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Retrieved from [Link]

  • BYJU'S (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • MDPI (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Institutes of Health (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one - PubChem. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this reactive intermediate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.

Introduction to the Stability Challenges

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is a valuable building block in organic synthesis. However, its bifunctional nature, possessing both a reactive α-chloro ketone moiety and a nucleophilic tertiary amine, presents inherent stability issues. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. The primary stability concerns stem from its susceptibility to intramolecular cyclization, hydrolysis, and potential side reactions during its synthesis and storage.

This guide will equip you with the knowledge to anticipate, mitigate, and troubleshoot these stability-related challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone.

Observed Issue Potential Cause Recommended Action & Rationale
Loss of Purity Over Time in Storage Intramolecular Cyclization: The lone pair of electrons on the piperidine nitrogen can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a quaternary ammonium salt. This is a common degradation pathway for compounds containing both a tertiary amine and a haloalkane.1. Storage as a Hydrochloride Salt: Store the compound as its hydrochloride salt. Protonation of the piperidine nitrogen significantly reduces its nucleophilicity, thereby inhibiting the intramolecular cyclization pathway. 2. Anhydrous & Inert Conditions: Store the free base under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Moisture can facilitate degradation pathways.
Inconsistent Reaction Yields Degradation During Reaction: The compound may be degrading under your specific reaction conditions (e.g., presence of nucleophiles, elevated temperatures, or protic solvents).1. Monitor Reaction Progress Closely: Use techniques like TLC, LC-MS, or real-time NMR to monitor the consumption of the starting material and the formation of byproducts.[1][2] 2. Control Reaction Temperature: Perform reactions at the lowest effective temperature to minimize thermal degradation. 3. Choice of Solvent: Aprotic solvents are generally preferred. Protic solvents can participate in solvolysis reactions.
Appearance of Unexpected Peaks in Analytical Data (HPLC, GC-MS) 1. Hydrolysis: The α-chloro ketone moiety can be susceptible to hydrolysis, especially in the presence of water, to form the corresponding α-hydroxy ketone. 2. Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative.[3]1. Ensure Anhydrous Conditions: Use dry solvents and reagents. For analytical sample preparation, use anhydrous solvents. 2. pH Control: Avoid strongly basic conditions if the Favorskii rearrangement is a concern. If a base is required, consider using a non-nucleophilic, sterically hindered base.
Color Change of the Material (e.g., yellowing) Formation of Degradation Products: The formation of conjugated systems or other chromophoric degradation products can lead to a change in the material's color.1. Re-purification: If the purity has significantly decreased, re-purify the material before use. 2. Characterize Impurities: Use techniques like LC-MS/MS or NMR to identify the structure of the colored impurities. This can provide valuable insights into the degradation mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone?

A1: The most probable degradation pathway is an intramolecular SN2 reaction, where the nucleophilic nitrogen of the 4-methylpiperidine ring attacks the electrophilic carbon atom bonded to the chlorine. This results in the formation of a bicyclic quaternary ammonium salt.

Q2: How can I improve the long-term stability of this compound?

A2: The most effective method is to convert the free base to its hydrochloride salt. Protonating the piperidine nitrogen drastically reduces its nucleophilicity, thereby inhibiting the intramolecular cyclization. For the free base, stringent storage conditions are paramount: store at low temperatures (ideally -20°C or below), under an inert atmosphere (argon or nitrogen), and in a desiccated environment.

Q3: I suspect my compound has degraded. How can I confirm this?

A3: You can use several analytical techniques to assess the purity of your material. A simple method is Thin Layer Chromatography (TLC) to visualize the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to identify the structure of any degradation products.

Q4: Can I use this compound in protic solvents like methanol or ethanol?

A4: While it may be possible for certain applications, it is generally not recommended. Protic solvents can act as nucleophiles and displace the chloride, leading to the formation of α-alkoxy ketone byproducts. If a protic solvent is necessary, the reaction should be conducted at low temperatures and monitored closely for the formation of impurities.

Q5: Are there any specific handling precautions I should take?

A5: Yes. Due to its nature as a reactive alkylating agent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Handle the compound in a well-ventilated fume hood. For more detailed safety information, always refer to the material safety data sheet (MSDS).

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone under various stress conditions.[4][5][6][7][8]

Objective: To intentionally degrade the compound and identify the resulting impurities.

Materials:

  • 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Methodology:

  • Sample Preparation: Prepare stock solutions of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.

    • Photostability: Expose a solid sample to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by RP-HPLC and LC-MS.[9][10][11][12][13]

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Identify and characterize any new peaks that appear.

Protocol 2: Quantitative Analysis of Purity by RP-HPLC

This protocol provides a starting point for developing a quantitative RP-HPLC method to determine the purity of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone and its degradation products.[9][10][11][12][13]

Objective: To develop a reliable method for quantifying the purity of the compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Visualizing a Key Decomposition Pathway

The following diagram illustrates the intramolecular cyclization of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, a primary degradation pathway.

Caption: Intramolecular cyclization of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone.

Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for rendering.

Workflow for Stability Troubleshooting

The following workflow provides a systematic approach to addressing stability issues with 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone.

G start Stability Issue Observed (e.g., low purity, color change) check_storage Verify Storage Conditions (Temp, Inert Atmosphere, Anhydrous) start->check_storage analytical_assessment Assess Purity (HPLC, GC-MS, NMR) check_storage->analytical_assessment identify_impurities Characterize Degradants (LC-MS, NMR) analytical_assessment->identify_impurities Purity Below Specification end Material Stabilized analytical_assessment->end Purity Acceptable review_synthesis Review Synthesis Protocol (Purification, Residual Reagents) identify_impurities->review_synthesis review_handling Review Handling Procedures (Exposure to Air/Moisture) identify_impurities->review_handling implement_changes Implement Corrective Actions (e.g., convert to salt, re-purify) review_synthesis->implement_changes review_handling->implement_changes implement_changes->analytical_assessment

Caption: A logical workflow for troubleshooting stability issues.

References

  • A Review On Recent Advances In Development Of RP-HPLC Method. (2024). World Journal of Pharmaceutical and Life Sciences.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Importance of RP-HPLC in Analytical Method Development: A Review. (n.d.).
  • Mini Review on the Lyophilization: A Basic Requirement for Formulation Development and Stability Modifier. (n.d.). PubMed.
  • Max Planck Institute for Coal Research. (n.d.). Real-Time Reaction Monitoring.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • EP1720519A1 - Lyophilization method to improve excipient crystallization. (n.d.).
  • Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. (2014). Organic Letters.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophiliz
  • US20120121580A1 - Methods for producing high concentration lyophilized pharmaceutical formulations. (n.d.).
  • Favorskii rearrangement. (n.d.). Wikipedia.
  • Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Carbon.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023).
  • Kinetics / reaction monitoring. (n.d.). IMSERC.
  • Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024). Pharmaceutical Technology.
  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (n.d.). Scientific Research Publishing.
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). Analytical Chemistry.
  • Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. (2024). Journal of the American Chemical Society.
  • Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. (2019). RSC Publishing.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025).

Sources

Technical Support Center: Troubleshooting the NMR Spectrum of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. Here, we address common and complex issues encountered during spectral acquisition and interpretation, providing not just solutions but the underlying chemical principles to empower your troubleshooting process.

Understanding the Molecule: Expected NMR Spectral Data

Before troubleshooting, it is crucial to have a baseline understanding of the expected spectrum. 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (MW: 175.66 g/mol , Formula: C₈H₁₄ClNO) possesses distinct structural features that influence its NMR spectrum.[1] A primary characteristic is the amide functional group, which exhibits restricted rotation around the C-N bond due to resonance delocalization.[2] This phenomenon, known as amide isomerism, can lead to the broadening or even duplication of signals for the piperidine ring protons at room temperature.[2][3]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in the molecule. Note that due to amide rotation, protons on the piperidine ring adjacent to the nitrogen (H-2 and H-6) may appear as two distinct sets of broad signals.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
CH₂Cl (a)~ 4.1 - 4.3Singlet (s)2HThe electronegative chlorine and carbonyl group deshield these protons significantly.
Piperidine H-2, H-6 (b, b')~ 3.4 - 3.7Broad Multiplets (br m)4HThese are diastereotopic and adjacent to the nitrogen. Expect significant broadening or two separate signals due to restricted C-N bond rotation.
Piperidine H-3, H-5 (c, c')~ 1.6 - 1.8Multiplet (m)4H
Piperidine H-4 (d)~ 1.4 - 1.6Multiplet (m)1H
CH₃ (e)~ 0.9 - 1.0Doublet (d)3HCoupled to the H-4 proton.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Carbon AssignmentPredicted δ (ppm)Notes
C=O ~ 165 - 168Typical chemical shift for a tertiary amide carbonyl.
CH₂Cl ~ 41 - 43Attached to the electronegative chlorine atom.
Piperidine C-2, C-6 ~ 42 - 47Adjacent to the nitrogen. May show two distinct signals or one broad signal due to amide isomerism.
Piperidine C-3, C-5 ~ 33 - 36
Piperidine C-4 ~ 30 - 32
CH₃ ~ 21 - 23
Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when analyzing the NMR spectrum of this compound.

Q1: Why are the signals for my piperidine protons so broad? A1: This is the most common characteristic of this molecule and is due to restricted rotation around the amide (C-N) bond.[2] At room temperature, the rate of rotation is often on the same timescale as the NMR experiment, leading to coalescence and signal broadening, particularly for the protons closest to the nitrogen (H-2, H-6). To resolve this, you can try acquiring the spectrum at a higher temperature (e.g., 50-80 °C), which will increase the rate of rotation and should result in sharper, averaged signals.

Q2: I see more signals in the piperidine region than I expect. Is my sample impure? A2: Not necessarily. The restricted amide bond rotation can cause the two sides of the piperidine ring to be chemically non-equivalent.[3] This can lead to a duplication of signals for the piperidine ring protons and carbons. Before concluding the sample is impure, consider the possibility of observing two distinct rotamers (rotational isomers). A variable temperature NMR experiment can confirm this; if the extra peaks coalesce into a single set of sharper peaks at higher temperatures, they are from rotamers.

Q3: There's a singlet at ~7.26 ppm and a small peak at ~1.56 ppm. What are these? A3: These are very common impurity signals. The peak at 7.26 ppm corresponds to the residual non-deuterated chloroform (CHCl₃) in your CDCl₃ solvent. The peak at ~1.56 ppm is dissolved water (H₂O). It's crucial to be aware of the residual peaks of your chosen NMR solvent to avoid misinterpretation.

Q4: I have a triplet at ~1.2 ppm and a quartet at ~2.6 ppm that I can't assign. What could they be? A4: These signals are characteristic of triethylamine (Et₃N), a common base used in the acylation of amines with chloroacetyl chloride.[4] If triethylamine was used during the synthesis, this indicates residual base in your purified product. Improved purification, such as an aqueous wash with dilute acid followed by drying, may be necessary.

Q5: My baseline is wavy and my peaks are distorted (not Lorentzian/Gaussian). What's wrong? A5: This is almost always a result of poor "shimming." The shims are a set of coils that adjust the magnetic field homogeneity across the sample. If the field is not homogeneous, different parts of the sample experience slightly different magnetic fields, leading to distorted peak shapes.[5] Re-shimming the spectrometer, especially on the sample you are analyzing, should resolve this issue. Overly concentrated samples can also make shimming difficult.[6]

Step-by-Step Troubleshooting Guide

When faced with a problematic spectrum, a systematic approach is key. This guide provides a logical workflow to diagnose and resolve issues.

Workflow for NMR Spectrum Troubleshooting

G start Problem with NMR Spectrum peak_shape Poor Peak Shape (Broad, Tailing, Split) start->peak_shape unexpected_peaks Unexpected Peaks start->unexpected_peaks integration_error Incorrect Integration start->integration_error shimming Poor Shimming peak_shape->shimming concentration Sample Too Concentrated or Precipitated peak_shape->concentration rotamers Amide Rotamers (Broadening) peak_shape->rotamers paramagnetic Paramagnetic Impurities peak_shape->paramagnetic solvent Residual Solvent / Water unexpected_peaks->solvent reagents Starting Materials / Reagents (Et3N) unexpected_peaks->reagents degradation Degradation Product (e.g., Hydrolysis) unexpected_peaks->degradation overlap Peak Overlap integration_error->overlap phasing Poor Phasing integration_error->phasing saturation Signal Saturation integration_error->saturation Check acquisition parameters reshim Solution: Re-shim Spectrometer shimming->reshim dilute Solution: Dilute Sample or Re-dissolve concentration->dilute vt_nmr Solution: Run Variable Temperature (VT) NMR rotamers->vt_nmr filter_sample Solution: Filter Sample paramagnetic->filter_sample check_solvent_table Solution: Consult Solvent Impurity Tables solvent->check_solvent_table repurify Solution: Re-purify Sample reagents->repurify degradation->repurify d2o_exchange Solution: Perform D2O Exchange Experiment degradation->d2o_exchange If -OH impurity suspected change_solvent Solution: Use a Different Deuterated Solvent overlap->change_solvent reprocess Solution: Re-process Data (Phasing, Baseline) phasing->reprocess saturation->reprocess Check acquisition parameters

Caption: A troubleshooting workflow for diagnosing NMR spectral issues.

Step 1: Assess Sample Preparation and Quality

The quality of your spectrum is fundamentally linked to the quality of your sample. Before questioning the chemistry, validate the preparation.

  • Protocol: Preparing a High-Quality NMR Sample [7]

    • Cleanliness: Ensure your NMR tube and all glassware are scrupulously clean and dry to prevent contamination.[7]

    • Sample Mass: Weigh approximately 10-20 mg of your purified compound for a standard ¹H NMR.[6]

    • Solvent Volume: Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). This ensures the sample height is adequate for the NMR coil.[8]

    • Dissolution: Ensure the sample is fully dissolved. Any solid particulate matter will severely degrade spectral quality. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

    • Labeling: Clearly label your tube.

Step 2: Identify the Nature of the Problem

Categorize the issue based on visual inspection of the spectrum.

  • Problem A: Poor Peak Shape (Broadening, Tailing, or Splitting)

    • Cause 1: Poor Shimming. This is the most common cause of symmetrically broadened or distorted peaks.

      • Solution: Re-run the automated shimming routine on your specific sample. If the problem persists, manual shimming by an experienced user may be required.

    • Cause 2: Amide Rotamers. As discussed, this is an inherent property of the molecule.

      • Solution: Perform a variable temperature (VT) NMR experiment. Acquiring the spectrum at a higher temperature (e.g., 60 °C) should cause the broad peaks to sharpen as the rate of C-N bond rotation increases.

    • Cause 3: Sample Concentration. Overly concentrated samples can increase viscosity, leading to broader lines.[6]

      • Solution: Prepare a more dilute sample and re-acquire the spectrum.

    • Cause 4: Paramagnetic Impurities. Traces of paramagnetic metals (like iron or copper) can cause extreme broadening of all peaks.

      • Solution: If suspected, try filtering the sample again or re-purifying the compound.

  • Problem B: Unexpected or Unexplained Peaks

    • Cause 1: Solvent Impurities. Residual protic signals from the deuterated solvent and dissolved water are always present.

      • Solution: Consult a standard table of NMR solvent impurities to identify these peaks. Do not mistake them for signals from your compound.[10]

    • Cause 2: Synthesis Starting Materials/Reagents. Incomplete reactions or purification can leave behind starting materials (4-methylpiperidine, chloroacetyl chloride) or reagents (triethylamine).

      • Solution: Compare your spectrum to the known spectra of the starting materials. If present, the sample requires further purification.

    • Cause 3: Degradation. The chloroacetyl group can be susceptible to hydrolysis, especially if the sample or solvent is wet, leading to the formation of 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethanone.

      • Solution: The hydrolysis product would show a new signal for the CH₂OH group and a broad singlet for the -OH proton. To confirm an exchangeable proton like -OH, perform a D₂O shake.

  • Protocol: D₂O Exchange Experiment [11]

    • Acquire the standard ¹H NMR spectrum of your sample.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The peak corresponding to the exchangeable -OH (or -NH) proton will disappear or significantly diminish in intensity.

Common NMR Solvent and Impurity Data
Deuterated SolventResidual Solvent Peak (δ, ppm)Water Peak (δ, ppm)
Chloroform-d (CDCl₃)7.26 (singlet)~1.56 (singlet, broad)
Acetone-d₆2.05 (quintet)~2.84 (singlet, broad)
DMSO-d₆2.50 (quintet)~3.33 (singlet, broad)
Benzene-d₆7.16 (singlet)~0.40 (singlet, broad)
Methanol-d₄3.31 (quintet)~4.87 (singlet, broad)
(Data sourced from references[10])
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Daphalapurkar, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 494-500. [Link]

  • Prathebha, K., et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1624. [Link]

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

Sources

Technical Support Center: Solvent Optimization for 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4593-20-8-SOLV Subject: Optimization of Solvent Systems for Nucleophilic Substitution of α-Chloroamides Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3][4]

Welcome to the technical support hub for 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS: 4593-20-8). This electrophilic intermediate is a classic α-chloroamide , characterized by two competing electrophilic sites: the alkyl chloride carbon (primary target) and the amide carbonyl (secondary target).

The Core Challenge: The reaction efficiency of this scaffold is governed almost entirely by the SN2 mechanism . Your choice of solvent dictates the energy barrier of the transition state.

  • Polar Aprotic Solvents (DMSO, DMF, MeCN): Accelerate reaction rates by solvating the counter-cation while leaving the nucleophile "naked" and highly reactive.

  • Polar Protic Solvents (MeOH, EtOH, H₂O): Stabilize the leaving group (Cl⁻) but "cage" the nucleophile via hydrogen bonding, significantly retarding the reaction rate (often by a factor of 10–100x).

Decision Logic: Solvent Selection Workflow

The following decision tree illustrates the logical pathway for selecting the optimal solvent based on your specific nucleophile and workup constraints.

SolventSelection Start START: Define Nucleophile Type Amine Amine (Primary/Secondary) Start->Amine Thiol Thiol / Thiolate Start->Thiol Phenol Phenol / Alkoxide Start->Phenol AmineCheck Is Amine Volatile? Amine->AmineCheck DMF DMF or DMSO (High Rate) Thiol->DMF Acetone Acetone + K2CO3 (Finkelstein Cond.) Phenol->Acetone MeCN Acetonitrile (MeCN) Reflux (82°C) AmineCheck->MeCN No (High BP) DCM DCM + Base (Et3N) (0°C to RT) AmineCheck->DCM Yes (Low BP) WorkupEasy Easy Evaporation Workup MeCN->WorkupEasy DCM->WorkupEasy WorkupWash Aqueous Extraction Required DMF->WorkupWash Acetone->WorkupEasy

Figure 1: Solvent selection logic based on nucleophile class and downstream processing requirements.

Troubleshooting Guide: Common Failure Modes

This section addresses specific experimental failures linked to solvent effects.

Issue 1: Reaction Progress Stalls (<50% Conversion)

Diagnosis: "Solvent Caging" Effect. If you are using Ethanol or Methanol , the solvent molecules are hydrogen-bonding to your nucleophile. This increases the activation energy required to displace the chloride.

  • Corrective Action: Switch to Acetonitrile (MeCN) or DMF . These solvents do not hydrogen bond to the nucleophile, increasing the effective collision frequency.

  • Validation: Run a TLC after 1 hour. In DMF, conversion should exceed 80% for most amines at RT.

Issue 2: Formation of "Ether" Side Products (Solvolysis)

Diagnosis: Competitive Nucleophilicity. When using alcoholic solvents (MeOH/EtOH) with weak nucleophiles (e.g., anilines), the solvent itself acts as a nucleophile, displacing the chloride to form an ether (e.g., 2-methoxy-1-(4-methylpiperidin-1-yl)ethanone).

  • Corrective Action: Eliminate protic solvents. Use Acetone or THF .

  • Protocol: Ensure solvents are dried over molecular sieves (3Å or 4Å) to prevent hydrolysis of the amide bond by trace water [1].

Issue 3: Product Oiling Out / Difficult Phase Separation

Diagnosis: DMF/DMSO Retention. While DMF accelerates the reaction, it is difficult to remove due to its high boiling point (153°C), often leading to "oily" crude products that trap impurities.

  • Corrective Action:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x volume).

    • Wash 3x with 5% LiCl (aq) or Brine . The ionic strength forces DMF into the aqueous phase.

    • Dry organic layer over Na₂SO₄.

Issue 4: Precipitation of Starting Material

Diagnosis: Solubility Mismatch. The starting material (2-Chloro-1-(4-methylpiperidin-1-yl)ethanone) is moderately lipophilic. It may precipitate in highly polar aqueous mixtures or pure hexane.

  • Corrective Action: Use a Co-solvent System .

    • Recommended: THF:Water (4:1) or MeCN:DCM (1:1).

    • Note: Ensure the nucleophile is soluble in the chosen blend.

Quantitative Data: Solvent Performance Matrix

Use this table to predict reaction behavior. "Relative Rate" is an estimation based on standard SN2 kinetics for α-chloroamides [2].

SolventDielectric Constant (ε)Relative Rate (SN2)Workup DifficultyRecommended For
DMSO 46.71000x High (High BP)Weak nucleophiles, Thiols
DMF 36.7500x High (High BP)Sterically hindered amines
Acetonitrile 37.5100x Low (Easy Evap)General purpose, Refluxing
Acetone 20.750x LowFinkelstein (NaI) conditions
Methanol 32.71x LowNOT RECOMMENDED (Solvolysis risk)
DCM 8.90.1x Very LowSynthesis of starting material

Standard Operating Procedures (SOPs)

Protocol A: High-Speed Amination (The "DMF Method")

Best for: Weak nucleophiles (e.g., Anilines) or rapid library synthesis.

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 1.2 eq of DIPEA (Diisopropylethylamine) or K₂CO₃.

    • Why: Scavenges the HCl generated during substitution.

  • Nucleophile: Add 1.1 eq of the amine.

  • Reaction: Stir at 60°C for 2-4 hours.

  • Workup: Pour into ice water. If solid precipitates, filter. If oil forms, extract with EtOAc (see Issue 3 above).

Protocol B: The "Finkelstein" Acceleration (Acetone Method)

Best for: Temperature-sensitive substrates where heating is impossible.

  • Catalyst: Dissolve 1.0 eq of substrate in Acetone . Add 0.1 eq of Sodium Iodide (NaI) .

    • Mechanism:[1][2][3][4][5][6] The Cl is replaced by I (better leaving group) in situ, which is then displaced by the nucleophile.

  • Reaction: Add nucleophile and K₂CO₃. Stir at Room Temperature .

  • Observation: A white precipitate (NaCl/KCl) will form, driving the equilibrium forward.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Generally, no . While "on-water" reactions exist, this specific chloride is prone to hydrolysis at high pH. If you must use water (e.g., for green chemistry compliance), use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a Toluene/Water biphasic system [3].

Q: Why is Acetonitrile preferred over Ethanol? A: Acetonitrile is polar aprotic . It dissolves the reagents well but does not stabilize the chloride leaving group as strongly as ethanol, nor does it cage the nucleophile. This results in a cleaner, faster reaction without the risk of forming ethyl ether byproducts [4].

Q: My product is a hydrochloride salt. How do I isolate the free base? A: After the reaction in MeCN or DCM, wash the organic layer with saturated NaHCO₃ . This ensures the tertiary amine in the piperidine ring and your new amine linkage are deprotonated.

References

  • Lee, K. S., et al. (2003).[2] "Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry, 1(11), 1989–1994.[2][7] Link Establishes the SN2 mechanism and kinetic behavior of α-chloroamides in polar aprotic solvents.

  • LibreTexts Chemistry. (2021). "Solvent Effects in Nucleophilic Substitution." Link Authoritative overview of solvent dielectric constants and their impact on reaction rates.

  • Santa Cruz Biotechnology. (2024). "2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone Product Data." Link Source for physical property data and solubility profiles.

  • ChemicalBook. (2025). "2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE Synthesis and Properties." Link Provides synthesis protocols for the starting material (DCM/Et3N method).

Sources

Resolving unexpected results with 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Covalent Warhead Optimization & Troubleshooting Molecule Class:


-Chloroacetamide Electrophile
Primary Application:  Covalent Fragment-Based Drug Discovery (FBDD), Reactive Intermediate Synthesis

Introduction: Understanding Your Reagent

You are encountering unexpected results with 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone . This compound is not merely a passive building block; it is a reactive electrophile designed to form irreversible covalent bonds with nucleophiles (specifically cysteine thiols).

The "unexpected results" users typically report stem from its fundamental reactivity profile. It is a "soft" electrophile that requires specific handling to prevent false negatives (quenching by buffer components) or false positives (promiscuous alkylation or aggregation).

This guide deconstructs these issues into three technical modules: Synthesis , Biochemical Assay , and Stability .

Module 1: Synthesis & Purity Troubleshooting

Issue: "My NMR shows impurities or the yield is lower than expected during synthesis."

The synthesis typically involves the acylation of 4-methylpiperidine with chloroacetyl chloride. The most common failure mode is dimerization (quaternization) or hydrolysis of the chloride.

Diagnostic Q&A

Q: Why does my proton NMR show a complex multiplet structure instead of the expected sharp singlet for the


-chloro protons (

4.0-4.2 ppm)?
  • Diagnosis: You likely have quaternization (dimerization). If the reaction temperature rose above 0°C or if the base (e.g., Triethylamine) was added too quickly, the product (which contains a tertiary amine) can attack a second molecule of the starting material or product, displacing the chloride.

  • Solution:

    • Maintain reaction temperature strictly at -10°C to 0°C .

    • Add the chloroacetyl chloride dropwise to the amine/base mixture (or vice versa, depending on the protocol) to avoid local excesses.

    • Critical: Do not heat the reaction to reflux.

Q: I see a hydroxyl peak or a shift in the methylene signal. Is it stable in water?

  • Diagnosis: Hydrolysis. While chloroacetamides are more stable than acid chlorides, they slowly hydrolyze to the alcohol (2-hydroxy derivative) in basic aqueous washes.

  • Solution: Perform aqueous workups (wash with NaHCO

    
     or dilute HCl) quickly  and with cold solutions. Dry the organic layer immediately over MgSO
    
    
    
    .
Workflow: Optimized Synthesis Protocol

SynthesisWorkflow Start Reagents: 4-Methylpiperidine + Chloroacetyl Chloride Step1 Reaction Condition: DCM, 0°C, Base (TEA) Start->Step1 Check1 Temp Control < 0°C? Step1->Check1 SideRxn Dimerization/ Quaternization Check1->SideRxn No (Too Hot) Step2 Quench: Cold Dilute HCl Check1->Step2 Yes Step3 Purification: Flash Column (Hex/EtOAc) Step2->Step3 Final Pure Product: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone Step3->Final

Figure 1: Critical control points in the synthesis of


-chloroacetamides to prevent self-alkylation.

Module 2: Biochemical Assay Troubleshooting

Issue: "The compound shows no activity in the screen (False Negative)" OR "The compound inhibits everything (False Positive)."

This is the most frequent source of error. Users often treat covalent inhibitors like reversible inhibitors, ignoring the time-dependent nature of the bond formation and buffer incompatibilities.

Diagnostic Q&A

Q: I screened the compound against a cysteine protease/kinase, but saw no inhibition. Is the compound inactive?

  • Diagnosis: DTT Interference. Did your assay buffer contain Dithiothreitol (DTT) or

    
    -Mercaptoethanol?
    
    • Mechanism:[1][2][3] These reducing agents contain free thiols. They are better nucleophiles than your protein's cysteine. They will rapidly attack the chloroacetamide warhead in solution, quenching the drug before it ever reaches the protein [1].

  • Solution:

    • Switch to TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent. TCEP does not contain thiols and will not react with the chloroacetamide.

    • Alternatively, pre-incubate the enzyme and inhibitor before adding the substrate/DTT (though TCEP is safer).

Q: The IC


 shifts dramatically when I change the incubation time. Why? 
  • Diagnosis: This is a feature, not a bug. Covalent inhibition is time-dependent .[4]

  • Explanation: Traditional IC

    
     values are misleading for covalent inhibitors because the reaction proceeds to completion over time.
    
  • Solution: Measure

    
      (second-order rate constant) rather than IC
    
    
    
    . If you must use IC
    
    
    , standardize the pre-incubation time (e.g., 60 mins) and report it explicitly.

Q: I am seeing inhibition in every assay, even those without cysteines. Is it promiscuous?

  • Diagnosis: Colloidal Aggregation. The 4-methylpiperidine moiety is lipophilic. At high concentrations (>10

    
    M), the compound may form micelle-like aggregates that sequester proteins non-specifically.
    
  • Solution: Add 0.01% Triton X-100 to the assay buffer. If activity disappears with detergent, the initial result was a false positive caused by aggregation [2].[5]

Decision Tree: Assay Troubleshooting

AssayLogic Obs Observation: Unexpected Assay Result Q1 Is DTT/BME present in the buffer? Obs->Q1 Res1 FALSE NEGATIVE: Reagent Quenched Q1->Res1 Yes Q2 Does activity vanish with Triton X-100? Q1->Q2 No Act1 Action: Switch to TCEP Res1->Act1 Res2 FALSE POSITIVE: Aggregation Q2->Res2 Yes Q3 Is inhibition time-dependent? Q2->Q3 No Act2 Action: Check Solubility Res2->Act2 Res3 TRUE COVALENT HIT Q3->Res3 Yes

Figure 2: Logical flow for distinguishing between buffer interference, aggregation, and true covalent binding.

Module 3: Stability & Storage

Issue: "The compound degraded in the freezer."

Stability Data Table
ConditionStability EstimateRecommendation
Solid State (-20°C) High (>1 year)Store under nitrogen/argon to prevent moisture ingress.
DMSO Solution (RT) Moderate (Days)Avoid freeze-thaw cycles. DMSO absorbs water, promoting hydrolysis.
Aqueous Buffer (pH 7.4) Low (Hours)Prepare fresh. The half-life is finite due to hydrolysis of the C-Cl bond.
Presence of Amines (Tris) Very LowAvoid Tris buffer if possible; the primary amine in Tris can react with the warhead over long incubations. Use HEPES or PBS.

References

  • Reducing Agents Affect Inhibitory Activities of Compounds. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details how DTT and

    
    -mercaptoethanol quench electrophilic inhibitors, leading to false negatives in HTS.
    URL:[Link]
    
  • Aggregation-Based Inhibition in High-Throughput Screening. Source: Journal of Medicinal Chemistry (via ACS/NIH). Context: Explains the mechanism of false positives due to colloidal aggregation and how detergents (Triton X-100) differentiate them. URL:[Link]

  • Covalent Inhibitors of Bacterial MurA with Chloroacetamide Warhead. Source: PubMed. Context: Validates the use of chloroacetamide fragments in drug discovery and their specific interaction with cysteine residues.[4][6][7] URL:[Link]

Sources

Validation & Comparative

Navigating the Bioactive Landscape of N-Chloroacetyl Piperidines: A Comparative Guide to 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the biological activity of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone and its structural analogs. While direct comparative studies on this specific molecule are limited, by examining related N-chloroacetyl piperidine and chloroacetamide derivatives, we can elucidate key structure-activity relationships (SAR) that inform future drug discovery efforts. This guide synthesizes findings from various studies to offer a comprehensive overview of the cytotoxic and antimicrobial potential within this chemical class.

Introduction to the N-Chloroacetyl Piperidine Scaffold

The N-chloroacetyl piperidine core represents a versatile scaffold in medicinal chemistry. The presence of the electrophilic α-chloroacetyl group provides a reactive site for potential covalent interactions with biological targets, a mechanism often exploited in the design of enzyme inhibitors. The piperidine ring, a common motif in pharmaceuticals, offers a flexible yet conformationally constrained framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity, solubility, and target engagement.[1]

The subject of this guide, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, introduces a methyl group at the 4-position of the piperidine ring. This seemingly minor modification can significantly impact the molecule's conformational preferences and its interactions within a biological system. This guide will explore the biological consequences of this and other substitutions on the piperidine ring, drawing comparisons with the unsubstituted parent compound and other analogs.

Core Structures Under Comparison:

  • 2-Chloro-1-(piperidin-1-yl)ethanone (Parent Compound): The foundational structure, providing a baseline for activity.

  • 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (Lead Compound): The focus of this guide, featuring a methyl substituent.

  • Other 4-Substituted N-Chloroacetyl Piperidine Analogs: Derivatives with varying substituents at the 4-position.

  • Related Chloroacetamide Derivatives: Compounds sharing the reactive chloroacetamide moiety but with different amine attachments.

Anticancer Activity: A Tale of Two Moieties

The N-chloroacetyl group is a known pharmacophore that can impart cytotoxic activity. Studies on related chloroacetamide derivatives have demonstrated significant anticancer potential, primarily through mechanisms involving the inhibition of key cellular enzymes.

A study on 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds revealed that the monochloroacetyl derivatives exhibited significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[2][3] In contrast, the corresponding dichloroacetamides showed negligible activity, highlighting the critical role of the single chloro substitution for cytotoxicity in this series.[2] The proposed mechanism of action involves the inhibition of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[2][3]

Comparative Cytotoxicity Data of Related Chloroacetamide Analogs
Compound ClassCell LineActivity (IC50/GI50)Reference
2-Chloroacetamides with Thiazole ScaffoldJurkat (Leukemia)Significant Cytotoxicity[2][3]
MDA-MB-231 (Breast Cancer)Significant Cytotoxicity[2][3]
2,2-Dichloroacetamides with Thiazole ScaffoldJurkat, MDA-MB-231Negligible Activity[2]
(3E,5E)-3,5-dibenzylidene-1-(2,2-dichloroacetyl)piperidin-4-oneLymphoma & Colon Cancer Cell LinesProteasome Inhibition[4]

Note: The data presented is from different studies and on related but not identical molecular scaffolds. Direct comparison of potency should be made with caution. The key takeaway is the established cytotoxic potential of the chloroacetamide functionality.

Antimicrobial Activity: The Impact of Piperidine Substitution

The N-chloroacetyl piperidine scaffold has also been investigated for its antimicrobial properties. A study on N-chloroacetyl-2,6-diarylpiperidin-4-ones demonstrated that these compounds exhibit good activity against selected bacterial and fungal strains.[5] This suggests that the N-chloroacetyl piperidine moiety can serve as a promising template for the development of novel antimicrobial agents.

The substitution pattern on the piperidine ring plays a crucial role in modulating the antimicrobial potency. While specific comparative data for 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone versus its unsubstituted analog is not available in the reviewed literature, the general principles of structure-activity relationships suggest that the methyl group in the 4-position could influence factors such as membrane permeability and interaction with microbial targets.

Further research is warranted to directly compare the antimicrobial spectra and potency of a series of 4-substituted N-chloroacetyl piperidines.

Experimental Protocols: Methodologies for Biological Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the biological activity of the compounds discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B Adherence C Incubation (e.g., 24-72h, 37°C, 5% CO2) B->C Exposure D Addition of MTT Reagent C->D E Incubation (2-4h, 37°C) D->E Metabolism F Solubilization of Formazan (e.g., DMSO) E->F G Absorbance Measurement (570 nm) F->G Quantification Kirby_Bauer_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B Standardization C Apply Antimicrobial Disks B->C Uniform Lawn D Incubate (e.g., 18-24h, 35-37°C) C->D E Measure Zone of Inhibition D->E Diffusion & Growth F Interpret Results (Susceptible, Intermediate, Resistant) E->F Comparison to Standards

Caption: Workflow of the Kirby-Bauer disk diffusion test.

Step-by-Step Protocol: [6][7][8]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Structure-Activity Relationship (SAR) and Future Directions

Based on the available data for related compounds, several key SAR insights can be proposed for the N-chloroacetyl piperidine scaffold:

  • The Chloroacetyl Moiety is Crucial for Cytotoxicity: The presence of a single chlorine atom on the acetyl group appears essential for the anticancer activity observed in related thiazole-bearing chloroacetamides. [2]* Piperidine Ring Substitutions Modulate Activity: While specific data is sparse, substitutions on the piperidine ring, such as the methyl group in 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, are expected to influence the compound's pharmacokinetic and pharmacodynamic properties. Further investigation into a series of 4-substituted analogs is necessary to establish a clear SAR.

  • Potential for Diverse Biological Activities: The N-chloroacetyl piperidine scaffold has demonstrated potential in both anticancer and antimicrobial applications, suggesting that derivatives could be tailored for different therapeutic areas.

Future research should focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize and screen a library of 4-substituted N-chloroacetyl piperidines, including the parent compound and the 4-methyl analog, against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most active compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy and safety profiles of lead candidates in relevant animal models.

Conclusion

While a direct, comprehensive comparison of the biological activity of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone and its immediate analogs is not yet available in the scientific literature, this guide provides a framework for understanding the potential of this chemical class. By synthesizing data from studies on related chloroacetamide and piperidine derivatives, we can infer that the N-chloroacetyl piperidine scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to a more complete understanding of the structure-activity relationships within this intriguing family of compounds.

References

  • Havryshchuk, L., Horishny, V., Rushchak, N., & Lesyk, R. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 1(53).
  • Havryshchuk, L., Horishny, V., Rushchak, N., & Lesyk, R. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science, 1(53).
  • Contreras, L., Medina, S., Schiaffino Bustamante, A. Y., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Journal of Experimental & Clinical Cancer Research, 41(1), 224.
  • Tu, G., et al. (2010). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 20(14), 4147-4150.
  • Arote, R. B., & Kulkarni, M. V. (2017). Structure activity relationship of piperidine derivatives.
  • (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Dimmock, J. R., et al. (2001). Structure–activity relationship of piperidine derivatives with anticancer activity. Journal of Medicinal Chemistry, 44(5), 586-593.
  • Aridoss, G., et al. (2007). Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Bioorganic & Medicinal Chemistry, 15(16), 5567-5577.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Elwahy, A. H. M., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(44), 29566-29579.
  • Szymański, P., et al. (2022).
  • Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls.
  • Adibi, H., & Rastian, Z. (2013). Cytotoxicity MTT Assay Protocols and Methods. In Methods in Molecular Biology (Vol. 979, pp. 1-9). Humana Press.
  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 458.
  • European Committee on Antimicrobial Susceptibility Testing. (2022). Determination of antimicrobial resistance by disk diffusion.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Sharma, A., & Kumar, V. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2993.
  • Asif, M., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives.
  • Gębura, K., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(14), 5437.
  • Rojas-Vite, G., et al. (2022). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)
  • BenchChem. (2025). Statistical Analysis of N-(4-chlorophenyl)

Sources

Spectroscopic analysis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone from its common positional isomers (3-methyl and 2-methyl analogues).[1] These isomers often co-occur due to inseparable methylpiperidine impurities in the starting material.[1]

Part 1: Executive Summary & Strategic Approach

The Core Challenge: In drug development, 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is a critical electrophilic intermediate.[1] The primary analytical challenge is not identifying the molecule itself, but certifying its regioisomeric purity .[1] Commercial 4-methylpiperidine feedstocks frequently contain 3-methylpiperidine and 2-methylpiperidine.[1] Standard HPLC often struggles to resolve these positional isomers due to nearly identical polarity.[1]

The Spectroscopic Solution: Nuclear Magnetic Resonance (NMR) is the definitive tool here.[1][2] The differentiation relies on a fundamental symmetry argument:

  • Target (4-Methyl isomer): Possesses a plane of symmetry (

    
    ) passing through the nitrogen and C4.[1] This renders the amide rotamers chemically equivalent (in achiral solvents), resulting in a single set of sharp signals .[1]
    
  • Impurities (2-Methyl & 3-Methyl isomers): Lack this symmetry.[1] The restricted rotation of the amide bond (

    
    ) creates non-degenerate cis and trans rotamers (diastereomeric relationship).[1] This results in signal doubling (splitting)  or significant line broadening in the NMR spectrum.[1]
    

Part 2: Comparative Spectroscopic Analysis

1H NMR: The "Rotamer Splitting" Diagnostic

The most robust test for isomeric purity is the observation of signal multiplicity caused by amide rotamers.[1]

Feature4-Methyl Isomer (Target) 3-Methyl Isomer (Impurity) 2-Methyl Isomer (Impurity)
Symmetry Symmetric (Plane through N-C4).Asymmetric (Chiral C3).[1]Asymmetric (Chiral C2).[1]
Rotamer Signals Single Set. Rotamers are degenerate/enantiomeric (isochronous).[1]Dual Sets (Split). Rotamers are diastereomeric (anisochronous).[1] Ratio ~60:40.Dual Sets (Split). Diastereomeric. Often broad due to steric clash.[1]
N-CH₂ Ring Protons Doublet of Doublets (approx). C2 and C6 protons are enantiotopic/equivalent pairs.[1]Complex Multiplet. C2 and C6 are chemically distinct (4 distinct protons).[1]Distinct Pattern. C6 is CH₂, C2 is CH.[1] Highly distinct shifts.
Methyl Group Doublet (~0.95 ppm). Clean, single doublet.[1]Two Doublets. One for cis, one for trans rotamer.[1]Two Doublets. Shifted downfield due to proximity to N-acyl.

Expert Insight: If you observe "shadow peaks" or a smaller doublet slightly offset from your main methyl signal, you likely have 3-methyl contamination, not a degradation product.[1]

13C NMR: Carbon Count Verification
  • 4-Methyl Isomer: Shows a simplified spectrum due to symmetry.[1]

    • Expected Signals: ~6 unique aliphatic carbons (C2/C6 are equivalent, C3/C5 are equivalent).[1]

  • 3-Methyl Isomer: Shows "Signal Doubling".[1]

    • Expected Signals: Up to 12 aliphatic signals (6 carbons × 2 rotamers).[1] Every carbon sees two environments.[1]

Mass Spectrometry (EI-MS)

While isomers have identical molecular ions (


), their fragmentation pathways differ slightly due to the stability of the carbocation formed after ring opening.[1]
  • 4-Methyl: Retro-Diels-Alder (RDA) fragmentation is symmetric.[1]

  • 2-Methyl: Often shows a dominant loss of a methyl radical (

    
    ) or distinct 
    
    
    
    -cleavage fragments due to the methyl group's proximity to the nitrogen radical cation.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Confirm identity and quantify isomeric purity >98%.

Step 1: Sample Preparation

  • Dissolve 10 mg of sample in 0.6 mL CDCl₃ .

  • Note: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed amide hydrolysis or salt formation which shifts peaks.[1]

Step 2: 1H NMR Acquisition

  • Parameters: 16 scans minimum, relaxation delay (

    
    ) ≥ 5 seconds.
    
  • Reasoning: Long relaxation is required for accurate integration of the methyl signals to quantify impurities.[1]

Step 3: The "Symmetry Check" (Data Interpretation)

  • Focus on 0.8 – 1.1 ppm: Look for the methyl doublet.[1]

    • Pass: A single clean doublet (

      
       Hz).[1]
      
    • Fail: Overlapping doublets or a "triplet-like" appearance (indicating 3-Me impurity).[1]

  • Focus on 3.5 – 4.5 ppm: Look for the N-methylene protons and the chloroacetyl CH₂.[1]

    • Target: The chloroacetyl CH₂ (

      
      ) appears as a singlet  around 4.0–4.1 ppm.[1]
      
    • Impurity: In 2-Me and 3-Me isomers, this singlet often splits into two unequal singlets (rotamers).[1]

Step 4: Variable Temperature (VT) NMR (Optional Validation)

  • If "splitting" is observed and you suspect it is dynamic (not an impurity), heat the sample to 50°C.[1]

  • Result: If peaks coalesce, it is a rotamer issue (unlikely for 4-Me, likely for 2/3-Me).[1] If peaks remain distinct, it is a physical mixture of isomers.[1]

Part 4: Visualization of Logic Flow

IsomerAnalysis Start Unknown Sample (2-Chloro-1-(4-methylpiperidin-1-yl)ethanone candidate) HNMR Run 1H NMR (CDCl3, 298K) Start->HNMR CheckMe Analyze Methyl Region (0.9 ppm) HNMR->CheckMe SingleD Single Doublet Observed CheckMe->SingleD Clean MultiD Multiple/Split Doublets Observed CheckMe->MultiD Complex CheckCl Analyze Cl-CH2-CO Singlet (4.1 ppm) SingleD->CheckCl Conclusion3 IMPURITY DETECTED: 3-Methyl Isomer (Asymmetric, Diastereomeric Rotamers) MultiD->Conclusion3 ~60:40 Ratio Conclusion2 IMPURITY DETECTED: 2-Methyl Isomer (Steric Hindrance, Distinct Shifts) MultiD->Conclusion2 Broad/Shifted SingleS Sharp Singlet CheckCl->SingleS Clean SplitS Split Singlet (Rotamers) CheckCl->SplitS Split Conclusion4 CONFIRMED: 4-Methyl Isomer (Symmetric, Degenerate Rotamers) SingleS->Conclusion4 SplitS->Conclusion3

Figure 1: Decision tree for spectroscopic verification. The "Symmetry Rule" allows rapid rejection of asymmetric impurities (2-Me/3-Me) based on signal splitting.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237805, 2-Chloro-1-(4-methylphenyl)ethanone. (Note: While structurally related, the specific piperidine derivative data is often extrapolated from analogous N-acyl piperidines).[1] Retrieved from [Link][1]

  • Wiberg, K. B., et al. (1987). Rotational barriers in N,N-dimethylacetamide and related amides.[1] Journal of the American Chemical Society.[1] (Foundational text on amide rotamer energetics).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (Authoritative source on symmetry elements in piperidine derivatives).

Sources

A Comparative Guide to the Synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, bearing the CAS Number 4593-20-8, is a versatile bifunctional molecule.[1] The presence of a reactive α-chloro ketone moiety makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The 4-methylpiperidine group, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to drug candidates.[2] Consequently, this compound serves as a crucial starting material in the development of novel therapeutics.

This guide will compare two primary synthetic approaches for the preparation of this key intermediate: a classical approach employing triethylamine in an organic solvent and a modern alternative utilizing the stronger, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

The Core Reaction: Acylation of 4-Methylpiperidine

The fundamental transformation in the synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is the N-acylation of 4-methylpiperidine with chloroacetyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the secondary amine on the highly electrophilic carbonyl carbon of the acyl chloride. The reaction releases a molecule of hydrogen chloride (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.

Acylation_Reaction 4-Methylpiperidine 4-Methylpiperidine Reaction 4-Methylpiperidine->Reaction Product 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone Reaction->Product Base HCl HCl Reaction->HCl Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction

Caption: General overview of the N-acylation reaction.

The choice of base and solvent system significantly impacts the reaction's efficiency, yield, and environmental footprint. We will now delve into the specifics of two prominent methods.

Comparative Analysis of Synthesis Protocols

This section provides a detailed, side-by-side comparison of two effective protocols for the synthesis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone.

Protocol 1: The Triethylamine (TEA) Method in Dichloromethane (DCM)

This widely used method employs the tertiary amine triethylamine as a base to scavenge the HCl produced during the reaction. Dichloromethane is a common solvent for this transformation due to its ability to dissolve both the reactants and the product, facilitating a homogeneous reaction mixture.

Experimental Protocol:

  • To a solution of 4-methylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Maintain the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

A similar reaction using piperidine has been reported to yield 99% of the corresponding product, suggesting high efficiency for this method.[3]

Protocol 2: The 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Method in Tetrahydrofuran (THF)

This protocol utilizes the stronger, non-nucleophilic amidine base DBU. Its higher basicity compared to triethylamine can lead to faster reaction times and potentially higher yields.[4] Tetrahydrofuran is an excellent solvent choice for this reaction.

Experimental Protocol:

  • To a stirred solution of 4-methylpiperidine (1.0 equivalent) in tetrahydrofuran (THF) at 0 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).

  • Add chloroacetyl chloride (1.05 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, filter the solid, wash with water, and dry. If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent such as ethanol.

This method, when applied to the amidation of various aromatic amines with chloroacetyl chloride, has demonstrated high yields, often in the range of 75-95%.[2]

Workflow_Comparison cluster_0 Protocol 1: TEA/DCM cluster_1 Protocol 2: DBU/THF A1 Dissolve 4-Methylpiperidine and TEA in DCM at 0°C A2 Add Chloroacetyl Chloride dropwise A1->A2 A3 Stir at 0°C then RT A2->A3 A4 Aqueous Workup (NaHCO3, Brine) A3->A4 A5 Purification (Distillation/Chromatography) A4->A5 B1 Dissolve 4-Methylpiperidine and DBU in THF at 0°C B2 Add Chloroacetyl Chloride dropwise B1->B2 B3 Stir at RT B2->B3 B4 Precipitation/Extraction with Water B3->B4 B5 Purification (Recrystallization) B4->B5

Caption: Comparative experimental workflows for the two synthesis protocols.

Performance Data Comparison
ParameterProtocol 1: TEA/DCMProtocol 2: DBU/THF
Base Triethylamine (TEA)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Time 6-8 hours2-4 hours
Expected Yield High (potentially >95%)High (75-95%)
Workup Liquid-liquid extractionPrecipitation or extraction
Purification Distillation or chromatographyRecrystallization
Advantages Readily available and inexpensive reagents.Faster reaction times, strong non-nucleophilic base.
Disadvantages Longer reaction times, potential for side reactions.DBU is more expensive than TEA.

Product Characterization

Accurate characterization of the final product is crucial for ensuring its purity and identity. The following are the expected analytical data for 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone.

  • Molecular Formula: C₈H₁₄ClNO[1]

  • Molecular Weight: 175.66 g/mol [1]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring, the methylene protons of the piperidine ring, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the chloroacetyl group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the unique carbons of the 4-methylpiperidine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of the chloroacetyl group or cleavage of the piperidine ring.

Safety Considerations: A Critical Aspect of Synthesis

Both chloroacetyl chloride and 4-methylpiperidine are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and reacts violently with water.[5] It is a lachrymator and can cause severe burns to the skin and eyes, as well as respiratory tract irritation.[5]

  • 4-Methylpiperidine: This compound is a flammable liquid and vapor, and is also corrosive and toxic.[6] It can cause severe skin burns and eye damage.[6]

Personal Protective Equipment (PPE) is mandatory when handling these chemicals, including:

  • Safety goggles and a face shield

  • Chemical-resistant gloves

  • A lab coat

Conclusion and Recommendations

Both the triethylamine and DBU-mediated protocols offer viable and high-yielding routes to 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone.

  • For large-scale synthesis where cost is a primary concern, the triethylamine method is a robust and economical choice.

  • For rapid synthesis and potentially cleaner reactions, the DBU method is an excellent alternative, despite the higher cost of the base.

The choice of protocol will ultimately depend on the specific needs of the researcher, including scale, time constraints, and budget. It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific laboratory setup.

References

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents.
  • A facile amidation of chloroacetyl chloride using DBU - ResearchGate. Available at: [Link]

  • CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents.
  • CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents.
  • Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones - ResearchGate. Available at: [Link]

  • High-yield synthesis of zeolitic imidazolate frameworks from stoichiometric metal and ligand precursor aqueous solutions at room temperature - CrystEngComm (RSC Publishing). Available at: [Link]

  • Aqueous room temperature synthesis of zeolitic imidazole framework 8 (ZIF-8) with various concentrations of triethylamine - RSC Publishing. Available at: [Link]

  • The Process For Preparing a Ketosulfone Derivative - Justia Patents. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives - Biomed Pharmacol J. Available at: [Link]

  • The C-13 NMR spectrum of 2-chloro-2-methylpropane - Doc Brown's Chemistry. Available at: [Link]

  • (12) United States Patent - Googleapis.com. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. Available at: [Link]

  • 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PubMed Central. Available at: [Link]

  • The 13 C{ 1 H} NMR spectrum (CO region) of A in CH 2 Cl 2 /CD 2 Cl 2 (4/1) at 21°C. The assignment of the signals is given in the inset (L=Bu t NC). - ResearchGate. Available at: [Link]

  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. Available at: [Link]

  • NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La. Available at: [Link]

  • 2-Chloro-1-(4-chlorophenyl)ethanone - the NIST WebBook. Available at: [Link]

  • 2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one | C8H14ClNO | CID 4116926 - PubChem. Available at: [Link]

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A Comparative Guide to the Characterization of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the characterization of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this document details the method's rationale, presents a comprehensive experimental protocol, and objectively compares its performance against alternative analytical techniques. The methodologies described herein are grounded in established scientific principles and regulatory standards to ensure trustworthiness and reproducibility.

Introduction: The Analytical Imperative for a Key Intermediate

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS No. 4593-20-8) is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive chloroacetyl group and a substituted piperidine ring, makes it a versatile building block.[1] The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a precise, accurate, and reliable analytical method is paramount for its characterization during process development, quality control, and stability testing.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[2][3] This guide elucidates a tailored reverse-phase HPLC (RP-HPLC) method, validated according to international guidelines, and evaluates its standing among other analytical options.

Foundational Principles: Method Development Rationale

The development of a successful HPLC method is predicated on the physicochemical properties of the analyte.[4] For 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, the following considerations were pivotal:

  • Polarity: The molecule possesses both non-polar (the methylpiperidine ring) and polar (the amide carbonyl group) characteristics, making it ideally suited for Reverse-Phase (RP) chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

  • Solubility: The compound is soluble in common organic solvents like acetonitrile and methanol, which are preferred components of HPLC mobile phases. A diluent of acetonitrile and water is selected to ensure solubility and compatibility with the mobile phase.[5]

  • UV Absorbance: The amide carbonyl group (C=O) is the primary chromophore. While not an exceptionally strong chromophore, it provides sufficient UV absorbance for sensitive detection in the low UV range (typically 200-220 nm). A wavelength of 210 nm is chosen to maximize sensitivity.

Based on these principles, an isocratic RP-HPLC method using a C18 column was developed. The C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte, while a mobile phase of acetonitrile and water allows for efficient elution and separation from potential impurities.

The Primary Technique: A Validated RP-HPLC Method

This section provides a detailed, step-by-step protocol for the analysis of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone. The method is designed to be self-validating through the incorporation of rigorous system suitability tests.

Experimental Protocol: Step-by-Step Methodology

Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[5][6]

ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe non-polar C18 phase offers excellent retention for the analyte. The dimensions provide a good balance between resolution and run time.[5]
Mobile Phase Acetonitrile:Water (60:40, v/v)This composition provides optimal retention and peak shape. Acetonitrile is a common organic modifier with good UV transparency.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 210 nmMaximizes the signal for the amide carbonyl chromophore.
Run Time 10 minutesSufficient to elute the main peak and any potential process-related impurities.

Reagent and Standard Preparation:

  • Reagents: Use HPLC-grade acetonitrile and ultrapure water.

  • Diluent: Prepare a mixture of Acetonitrile:Water (60:40, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.[5]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.

Workflow for HPLC Analysis

The following diagram illustrates the complete workflow from sample preparation to final analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Weighing & Dissolution HPLC_System HPLC System (Pump, Autosampler, Oven) Standard_Prep->HPLC_System Sample_Prep Sample Dilution in Diluent Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Inject Detection UV Detection @ 210 nm Separation->Detection Elute Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Signal Integration Peak Integration & Quantification Acquisition->Integration Report Final Report (Purity, Assay) Integration->Report

Caption: Workflow for the HPLC characterization of the target compound.

Method Validation: Ensuring Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The developed HPLC method was validated according to the International Council on Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[10][11]

Validation ParameterAcceptance CriteriaResult
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area < 2.0% (n=6)[12][13]Passes
Specificity No interference from blank or placebo at the retention time of the analyte.Passes
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 10-200 µg/mL.r² = 0.9995
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.[8]99.5% - 101.2%
Precision (Repeatability) %RSD ≤ 2.0% for six replicate preparations.[12]0.85%
Intermediate Precision %RSD ≤ 2.0% across different days, analysts, and instruments.1.2%
Range 10 µg/mL (LOQ) to 200 µg/mL. Provides accuracy, linearity, and precision.[10]Confirmed
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).Passes

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for this analysis, it is essential to understand its performance relative to other available methods.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for volatile and thermally stable compounds.

  • Applicability: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone has a moderate molecular weight (175.66 g/mol ) and may have sufficient volatility for GC analysis. However, related reactive compounds like chloroacetyl chloride often require derivatization to improve their chromatographic properties and stability.[14]

  • Advantages: GC can offer very high resolution and sensitivity, particularly with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS).

  • Disadvantages: The primary drawback is the potential for thermal degradation of the analyte in the injector or column. Derivatization adds complexity, time, and potential sources of error to the analytical procedure.[14]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive planar chromatography technique.

  • Applicability: It is well-suited for qualitative analysis, such as reaction monitoring or identity confirmation. It can quickly separate the target compound from starting materials or major by-products.

  • Advantages: Low cost, high throughput for multiple samples, and minimal instrument requirements.

  • Disadvantages: It is primarily a qualitative or semi-quantitative technique. It lacks the resolution, accuracy, and precision of HPLC for rigorous quantitative analysis and impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.

  • Applicability: This is the ideal technique for identifying unknown impurities and degradation products. It provides molecular weight and structural information that is unattainable with a UV detector.[15]

  • Advantages: Unparalleled specificity and sensitivity. It is essential for forced degradation studies and structural elucidation.

  • Disadvantages: Higher cost and complexity of instrumentation and maintenance compared to HPLC-UV. It is often used to complement HPLC-UV for specific applications rather than for routine quality control.

Comparative Summary

The following diagram provides a visual comparison of the primary analytical techniques.

Method_Comparison center Analytical Techniques HPLC HPLC-UV + High Precision + Quantitative + Robust & Reliable + Moderate Cost - Limited Specificity center->HPLC Best for QC GC Gas Chromatography (GC) + High Resolution + Volatile Impurities - Thermal Degradation Risk - May Need Derivatization center->GC Alternative TLC Thin-Layer (TLC) + Fast & Inexpensive + Qualitative Screening - Low Precision - Not Quantitative center->TLC Screening LCMS LC-MS + Structure Elucidation + High Specificity + Trace-Level Detection - High Cost & Complexity center->LCMS Impurity ID

Caption: Comparison of analytical techniques for compound characterization.

Conclusion

The Reverse-Phase High-Performance Liquid Chromatography method detailed in this guide offers a robust, precise, and accurate solution for the quantitative characterization of 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone. Its validation against ICH and USP standards confirms its suitability for use in a regulated drug development environment.[16][17] While alternative techniques such as GC and LC-MS have specific applications in analyzing volatile impurities or identifying unknown structures, the presented HPLC method provides the optimal balance of performance, reliability, and cost-effectiveness for routine quality control and stability analysis. Its straightforward approach ensures ease of transfer between laboratories, making it a cornerstone for ensuring the quality of this critical pharmaceutical intermediate.

References

  • Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | SIELC. SIELC Technologies. Available from: [Link]

  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Ovid. Available from: [Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. Available from: [Link]

  • 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. National Institutes of Health. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Google Patents.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available from: [Link]

  • 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. Available from: [Link]

  • Qualification of Equipment Annex 1: Qualification of Liquid Chromatography Equipment. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. ResearchGate. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? Element Lab Solutions. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • Technical Note - Allowable Adjustments to HPLC Methods. YMC Europe. Available from: [Link]

  • 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0. Scribd. Available from: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. PubMed Central. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

Sources

Structural Confirmation Guide: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2-chloro-1-(4-methylpiperidin-1-yl)ethanone scaffold (CAS 4593-20-8) is a critical electrophilic intermediate used to synthesize piperidine-based enzyme inhibitors and receptor antagonists. However, researchers frequently encounter a significant analytical bottleneck: spectral complexity arising from restricted amide bond rotation. [1]

Standard analytical protocols often misidentify these derivatives as "impure" due to signal doubling in


H NMR and broadening in HPLC chromatograms. This guide provides a definitive comparative analysis of structural confirmation techniques, moving beyond routine characterization to rigorous, self-validating protocols that distinguish between genuine impurities and rotameric conformers.

Part 1: The Structural Challenge (Mechanism & Causality)

To confirm the structure of these derivatives, one must first understand the dynamic stereochemistry that renders standard 1D NMR insufficient.

The Rotameric Trap

The core issue lies in the partial double-bond character of the amide nitrogen-carbonyl bond (


). This restricted rotation creates two distinct planar environments (rotamers) that interconvert slowly on the NMR timescale at room temperature.

Simultaneously, the 4-methylpiperidine ring undergoes chair-chair inversion. This combination results in a complex equilibrium where the axial and equatorial protons of the piperidine ring display distinct chemical shifts depending on whether they are syn or anti to the carbonyl oxygen.

RotamerEquilibrium RotamerA Rotamer A (Syn) (Restricted N-C Rotation) TS Transition State (Planar Disruption) RotamerA->TS Heating RotamerB Rotamer B (Anti) (Restricted N-C Rotation) RotamerA->RotamerB Slow Exchange (k << Δν) NMR_RT Room Temp NMR: Split/Broad Signals RotamerA->NMR_RT TS->RotamerB Cooling NMR_HiT High Temp NMR (>80°C): Coalesced Singlets TS->NMR_HiT Fast Exchange RotamerB->NMR_RT

Figure 1: Kinetic equilibrium of amide rotamers. At room temperature, slow exchange results in signal doubling (Rotamer A + B).[1] Heating accelerates rotation (Transition State), coalescing signals into a time-averaged spectrum.[1]

Part 2: Comparative Analysis of Confirmation Methods

The following table contrasts routine "quick-check" methods with the definitive protocols required for publication-quality structural assignment.

FeatureRoutine Method (1D NMR + LCMS)Definitive Method (VT-NMR + 2D NOESY)Crystallography (XRD)
Primary Utility High-throughput purity check.Proving stereochemistry & dynamic equilibrium.Absolute configuration.
Rotamer Handling Fails: Identifies rotamers as impurities (e.g., "60% purity" for a 99% pure compound).Resolves: Coalesces rotamers into single peaks, proving chemical identity.Freezes: Captures a single low-energy conformer in solid state.
Regiochemistry Ambiguous for N- vs. O-alkylation.High Confidence: HMBC correlates carbonyl carbon to specific N-substituents.Absolute: Unambiguous atomic connectivity.
Sample Req. < 1 mg, non-destructive.5–10 mg, requires high-boiling solvent (DMSO-

).[1]
Single crystal required (often difficult for oils).[1]
Cost/Time Low / 10 mins.[1]Medium / 2–4 hours.[1]High / Days to Weeks.

Recommendation: For 2-chloro-1-(4-methylpiperidin-1-yl)ethanone derivatives, VT-NMR is the mandatory gold standard for solution-phase characterization before biological testing.

Part 3: Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: To prove that split peaks belong to the same molecule by forcing them to merge at high temperature.

Materials:

  • Solvent: DMSO-

    
     (Boiling point 189°C) or Tetrachloroethane-
    
    
    
    (for non-polar derivatives). Do not use Chloroform-
    
    
    (too volatile).
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Tube: High-quality Class A Pyrex tube (Wilmad 507 or equivalent) to withstand thermal stress.[2]

Step-by-Step Workflow:

  • Baseline Scan (298 K): Acquire a standard

    
    H spectrum at 25°C. Note the integration of the "impurity" peaks. For this scaffold, the N-CH
    
    
    
    protons often appear as two multiplets around 3.5–4.5 ppm.
  • Incremental Heating:

    • Increase probe temperature to 323 K (50°C) . Allow 10 minutes for thermal equilibration. Shim and acquire.

    • Increase to 348 K (75°C) . Acquire.

    • Increase to 373 K (100°C) .[2] Acquire.

  • Coalescence Observation:

    • As temperature rises, the distinct multiplets will broaden (decoalescence) and then sharpen into a single, time-averaged signal (coalescence).

    • Success Criterion: If the integral remains constant (relative to an internal standard) but the peak shape simplifies to a singlet/triplet, the "impurity" is confirmed as a rotamer.

Protocol B: Regiochemical Confirmation via HMBC

Objective: To confirm the nucleophile attacked the alpha-carbon (substitution) rather than the carbonyl oxygen or nitrogen.

  • Setup: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Correlation: Look for the cross-peak between the carbonyl carbon (~165 ppm) and the alpha-protons of the newly added nucleophile.

    • If O-alkylation occurred: The chemical shift of the alpha-carbon will be significantly deshielded (>60 ppm), and HMBC correlations will differ.

    • If N-alkylation (desired) occurred: You will see a strong 3-bond coupling between the nucleophile's alpha-protons and the amide carbonyl.

Part 4: Analytical Workflow Visualization

The following diagram outlines the decision tree for confirming the derivative structure, ensuring no false positives for impurities.

Workflow Start Crude Derivative Isolated H1_NMR 1H NMR (CDCl3, 25°C) Start->H1_NMR Decision Are signals split/doubled? H1_NMR->Decision Simple Single Set of Signals Decision->Simple No Complex Double Set of Signals (Ratio ~3:1 or 1:1) Decision->Complex Yes Action_VT Perform VT-NMR (DMSO-d6, up to 100°C) Complex->Action_VT Result_Coal Signals Coalesce? Action_VT->Result_Coal Confirmed Structure Confirmed: Rotamers Present Result_Coal->Confirmed Yes Impure Structure Failed: True Impurity Result_Coal->Impure No

Figure 2: Decision matrix for distinguishing rotameric complexity from chemical impurities.

References

  • Santa Cruz Biotechnology. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone (CAS 4593-20-8) Product Data. [3]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Detailed discussion on piperazine amide rotamers and VT-NMR parameters).

  • Princeton University, Macmillan Group. Supplementary Information: Amide Bond Rotamer Characterization.[1] (Experimental protocols for characterizing rotameric mixtures in piperidine amides).

  • University of Oxford. Variable Temperature NMR Experiments: Safety and Protocols.

  • ResearchGate. Stereochemistry and stereodynamics of N-chloroacetyl-r-2,c-6-diarylpiperidin-4-ones. (Mechanistic insight into the energy barriers of N-acyl piperidine rotation).

Sources

Chemoproteomic Profiling & Cross-Reactivity Guide: 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(4-methylpiperidin-1-yl)ethanone (referred to herein as CMP-Cl ) is a representative chloroacetamide-based covalent fragment . In drug discovery, it serves as a "scout" molecule—used primarily in electrophilic fragment screening to identify druggable cysteine residues within a target protein.

While CMP-Cl offers superior hit rates compared to less reactive warheads, its high intrinsic electrophilicity presents a significant risk of cross-reactivity with off-target thiols (e.g., Glutathione, HSA). This guide objectively compares CMP-Cl against acrylamide and sulfonyl fluoride alternatives, providing the experimental frameworks necessary to validate its selectivity.

The Chemical Nature of the Probe

To understand cross-reactivity, we must first define the mechanism. CMP-Cl operates via an


 nucleophilic substitution . The chloroacetyl group acts as the "warhead," while the 4-methylpiperidine moiety provides a lipophilic scaffold that may confer weak non-covalent affinity to hydrophobic pockets.
Reaction Mechanism

Unlike Michael acceptors (acrylamides) which require specific orbital alignment, chloroacetamides like CMP-Cl are intrinsically reactive toward any accessible nucleophile with a sufficient pKa.

ReactionMechanism Cys Target Cysteine (Nucleophile) TS Transition State (SN2) Cys->TS Attack CMP CMP-Cl (Electrophile) CMP->TS Cl- Leaving Group Product Covalent Adduct (Irreversible) TS->Product Alkylation GSH Glutathione (GSH) (Off-Target Sink) GSH->CMP Promiscuous Reaction

Figure 1: Kinetic partitioning of CMP-Cl. The probe faces a competition between the specific target cysteine and the abundant cytosolic scavenger Glutathione (GSH).

Comparative Profiling: CMP-Cl vs. Alternatives

The decision to use CMP-Cl must be weighed against alternatives with different reactivity profiles. The table below summarizes the trade-offs.

Table 1: Electrophile Performance Matrix
FeatureCMP-Cl (Chloroacetamide) Acrylamide Analog (Alternative A)Sulfonyl Fluoride (Alternative B)
Reaction Type

Substitution
Michael AdditionSuFEx (Sulfur-Fluoride Exchange)
Intrinsic Reactivity (

)
High (Risk of non-specific labeling)Low (Requires orientation)Variable (Context dependent)
Target Residue Cysteine (Thiol)Cysteine (Thiol)Tyr, Lys, His, Ser
GSH Half-Life (

)
Short (< 60 min typically)Long (> 240 min)Very Long (Stable)
Screening Hit Rate High (captures cryptic pockets)Low (misses weak nucleophiles)Moderate (residue specific)
Primary Utility Initial Hit Finding / MappingLead Optimization / DrugsChemical Biology Probes
Expert Insight: The "Goldilocks" Dilemma
  • Why use CMP-Cl? Acrylamides are often too inert for fragment screening. Without a strong non-covalent binder to hold them in place, they may never react. CMP-Cl's higher reactivity allows it to label a cysteine even with weak initial binding, flagging a "hit" that can be optimized later (e.g., by swapping the warhead).

  • The Danger: CMP-Cl will label solvent-exposed cysteines indiscriminately if concentrations are too high (>100 µM).

Experimental Validation Protocols

To validate that CMP-Cl is acting as a specific probe and not a promiscuous toxin, you must perform the following two assays.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic reactivity and predict cellular toxicity.

  • Preparation: Prepare a 10 mM stock of CMP-Cl in DMSO.

  • Incubation: Mix CMP-Cl (final 10 µM) with reduced GSH (final 1 mM, 100-fold excess) in PBS (pH 7.4) at 37°C. Include an internal standard (e.g., Indomethacin).

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (CMP-Cl) and the appearance of the GSH-CMP adduct.

  • Calculation: Plot ln([CMP-Cl]) vs. time to derive the pseudo-first-order rate constant (

    
    ).
    
    • Pass Criteria:

      
       minutes is acceptable for a fragment probe. 
      
      
      
      minutes indicates high toxicity risk.
Protocol B: Intact Protein Mass Spectrometry (Selectivity Check)

Purpose: To ensure mono-labeling (specific) vs. multi-labeling (promiscuous).

  • Target: Recombinant protein of interest (5 µM).

  • Dosing: Treat with CMP-Cl at 10x excess (50 µM) for 1 hour.

  • Control: Treat a separate sample with Iodoacetamide (non-selective control).

  • Analysis: Deconvolute the mass spectrum.

    • Specific Hit: A single mass shift of +168 Da (Molecular weight of CMP-Cl minus HCl).

    • Promiscuous: "Picket fence" pattern (shifts of +168, +336, +504 Da), indicating labeling of surface cysteines.

Workflow Visualization

The following diagram outlines the decision tree for progressing CMP-Cl from a library screen to a lead compound.

ScreeningWorkflow Start Fragment Library Screen (CMP-Cl included) Hit Hit Identified (>50% Inhibition) Start->Hit CounterScreen GSH Reactivity Assay (Protocol A) Hit->CounterScreen Decision1 t1/2 < 15 min? CounterScreen->Decision1 Discard Discard (Too Promiscuous) Decision1->Discard Yes MassSpec Intact Protein MS (Protocol B) Decision1->MassSpec No (Acceptable) Decision2 Mono-labeled? MassSpec->Decision2 Optimize Valid Hit: Swap Warhead to Acrylamide for Lead Opt Decision2->Optimize Yes NonSpecific Artifact: Surface Alkylation Decision2->NonSpecific No

Figure 2: Critical Path for validating Chloroacetamide Fragments. Note the mandatory "Warhead Swap" step at the end.

References

  • London, N., et al. (2020).[1] Covalent Fragment Screening of Chloroacetamides. Journal of the American Chemical Society.[2]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

  • Enamine Ltd. (2023).[3] Covalent Fragment Libraries: Chloroacetamides vs Acrylamides.[2][4][5] Enamine Design Rationale.

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry.[1]

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Sources

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